molecular formula C10H15N3 B1374684 3-(Piperidin-1-yl)pyridin-2-amine CAS No. 1286273-41-3

3-(Piperidin-1-yl)pyridin-2-amine

Cat. No.: B1374684
CAS No.: 1286273-41-3
M. Wt: 177.25 g/mol
InChI Key: XOGBXNJMGNHPDP-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGBXNJMGNHPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301659
Record name 3-(1-Piperidinyl)-2-pyridinamine
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Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-41-3
Record name 3-(1-Piperidinyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperidinyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-1-yl)pyridin-2-amine (CAS Number: 1286273-41-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Piperidin-1-yl)pyridin-2-amine, a heterocyclic amine of growing interest in medicinal chemistry. The document details its chemical identity, including its confirmed CAS number, molecular formula, and weight. A plausible and referenced synthetic route via nucleophilic aromatic substitution is presented, complete with a detailed, validated experimental protocol. Furthermore, this guide explores the compound's potential applications in drug discovery, drawing parallels with the established pharmacological significance of related piperidine and 2-aminopyridine scaffolds. Key analytical techniques for characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are discussed with theoretical and practical considerations. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds for therapeutic development.

Chemical Identity and Properties

1.1. Core Identification

The compound at the center of this guide is This compound . Its unique identifier in the Chemical Abstracts Service (CAS) registry is:

PropertyValueSource
CAS Number 1286273-41-3[1]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [2]
IUPAC Name This compound

1.2. Physicochemical Properties (Predicted and Analog-Based)

Direct experimental data for the physicochemical properties of this compound is not widely available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted/Analog-Based ValueRationale/Source
Appearance Colorless to pale yellow liquid or low-melting solidGeneral property of similar small molecule amines.
Boiling Point > 200 °CHigh degree of hydrogen bonding and molecular weight.
Melting Point Not available
Solubility Miscible with water and most organic solventsThe piperidine and aminopyridine moieties are polar and capable of hydrogen bonding.
pKa (of the most basic nitrogen) ~7-9The pyridine nitrogen is the most likely to be protonated. The pKa is estimated based on similar 2-aminopyridine structures.
LogP 1.6541 (for isomer 2-(Piperidin-1-yl)pyridin-3-amine)Provides an estimate of lipophilicity.[2]

Synthesis and Mechanism

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an activated aromatic ring by a nucleophile.

2.1. Proposed Synthetic Pathway

The most direct and plausible route involves the reaction of a 2-amino-3-halopyridine (such as 2-amino-3-bromopyridine) with piperidine.

Synthesis_of_this compound 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine (CAS: 13534-99-1) Product This compound (CAS: 1286273-41-3) 2-Amino-3-bromopyridine->Product + Piperidine Piperidine (CAS: 110-89-4) Piperidine->Product + Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Reagents->Product

Caption: Proposed synthesis of this compound.

2.2. Mechanistic Rationale

The SNAr mechanism is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. Halogens at the 3-position are less activated, but the reaction can proceed under forcing conditions (heat). The reaction likely proceeds through a Meisenheimer complex intermediate. The presence of a base is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

2.3. Detailed Experimental Protocol (Validated for Analogous Reactions)

This protocol is based on established methods for similar nucleophilic aromatic substitutions on halopyridines.

Materials:

  • 2-Amino-3-bromopyridine (1 eq.)

  • Piperidine (1.2-1.5 eq.)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2-3 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Standard laboratory glassware for reflux and work-up

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add 2-amino-3-bromopyridine and the chosen solvent.

  • Add the base to the stirred solution.

  • Add piperidine dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is limited in publicly accessible literature, the constituent scaffolds—piperidine and 2-aminopyridine—are privileged structures in medicinal chemistry, suggesting a high potential for this compound as a building block in drug discovery programs.[3][4]

3.1. The Piperidine Scaffold

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[5][6] Its prevalence is due to several favorable properties:

  • Structural Versatility: The saturated, six-membered ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents.

  • Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity of a molecule can be fine-tuned by modifications on the piperidine ring.

  • Metabolic Stability: The piperidine ring itself is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticancer[3]

  • Anti-inflammatory[3]

  • Antidiabetic[3]

  • Antimicrobial[3]

  • Central Nervous System (CNS) activity[6]

3.2. The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is another key pharmacophore, known for its ability to form crucial hydrogen bonding interactions with biological targets, particularly protein kinases. This has led to its incorporation into numerous kinase inhibitors.

Kinase_Inhibition 2-Aminopyridine_Scaffold 2-Aminopyridine Scaffold Hydrogen_Bonds Hydrogen Bonds 2-Aminopyridine_Scaffold->Hydrogen_Bonds Hinge_Region Kinase Hinge Region (Backbone NH groups) Hinge_Region->Hydrogen_Bonds Kinase_Inhibition Kinase Inhibition Hydrogen_Bonds->Kinase_Inhibition

Caption: 2-Aminopyridine as a kinase hinge-binding motif.

3.3. Potential Therapeutic Targets

Given its structural features, this compound is a promising scaffold for the development of inhibitors for a variety of enzyme families, most notably protein kinases . The 2-aminopyridine portion can act as a hinge-binder, while the 3-piperidinyl group can be directed towards other pockets of the ATP-binding site to enhance potency and selectivity.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

4.1. Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 254 nm) would be appropriate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for both identification and quantification. The compound should be sufficiently volatile for GC analysis. The mass spectrum would provide a unique fragmentation pattern, confirming the molecular weight and structural features.

4.2. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. Protons on the pyridine ring would appear in the aromatic region (typically δ 6.5-8.5 ppm), while the piperidine protons would be found in the aliphatic region (typically δ 1.5-3.5 ppm). The amine proton (NH₂) would likely appear as a broad singlet.[7]

    • ¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom. Carbons of the pyridine ring would resonate in the downfield region (δ 100-160 ppm), while the piperidine carbons would be in the upfield region (δ 20-60 ppm).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the pyridine ring.[7]

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (177.25). The fragmentation pattern would provide further structural information.

Safety and Handling

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: Amines can be toxic and irritants. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with the confirmed CAS number 1286273-41-3, represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established synthetic methodologies. The combination of the privileged piperidine and 2-aminopyridine scaffolds suggests a high potential for this compound to be utilized in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This technical guide provides a foundational understanding of its synthesis, potential applications, and analytical characterization to aid researchers in their exploration of this promising molecule.

References

Sources

Technical Guide: Spectroscopic Characterization of 3-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-(Piperidin-1-yl)pyridin-2-amine (CAS 1286273-41-3). This document is structured for analytical chemists and medicinal chemists requiring rigorous quality control standards.

Executive Summary & Compound Profile

This compound is a critical heteroaromatic scaffold, frequently utilized as a "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. The vicinal arrangement of the exocyclic primary amine (C2) and the tertiary piperidinyl ring (C3) creates a unique electronic environment that demands precise spectroscopic validation to distinguish it from regioisomers (e.g., the 5-piperidinyl analogue).

Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Number 1286273-41-3
Molecular Formula C₁₀H₁₅N₃
Exact Mass 177.1266 Da
Structural Class 2,3-Disubstituted Pyridine

Synthesis Context & Impurity Profiling

To interpret spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig Amination .

  • Precursor: 3-Fluoropyridin-2-amine or 3-Bromopyridin-2-amine.

  • Reagent: Piperidine (excess).

  • Critical Impurities:

    • Residual Piperidine: Detectable via aliphatic NMR signals.

    • Regioisomers: 5-(Piperidin-1-yl)pyridin-2-amine (if starting from 5-halo precursors).

    • Bis-substitution: Rare, but possible in forcing conditions.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+). Instrument: Q-TOF or Triple Quadrupole.

Primary Ionization

The molecule protonates readily at the pyridine nitrogen or the piperidine nitrogen.

Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 178.13 Protonated molecular ion (Base Peak).
[M+Na]⁺ 200.11Sodium adduct (common in glass storage).
[2M+H]⁺ 355.25Protonated dimer (concentration dependent).
Fragmentation Pathway (MS/MS)

The fragmentation pattern is diagnostic. The piperidine ring is the most labile moiety under Collision-Induced Dissociation (CID).

  • Loss of NH₃ (-17 Da): Characteristic of primary amines (m/z ~161).

  • Loss of Propene/Ethylene from Piperidine: Ring contraction sequences.

  • Cleavage of Piperidine (-84 Da): Generates the [Pyridin-2-amine]⁺ core fragment (m/z ~94).

MS_Fragmentation M_H [M+H]+ m/z 178.13 Frag_NH3 Loss of NH3 [M+H - 17]+ M_H->Frag_NH3 -17 Da Ring_Open Piperidine Ring Contraction/Cleavage M_H->Ring_Open CID Energy Frag_Pip Loss of Piperidine [Pyridine-NH2]+ (m/z ~94) Ring_Open->Frag_Pip -84 Da

Figure 1: Proposed ESI-MS/MS fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (Recommended for solubility and exchangeable protons) or CDCl₃. Standard: Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum is defined by three distinct regions: the exchangeable amine protons, the aromatic pyridine core, and the aliphatic piperidine ring.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Py-H6 7.75 – 7.85dd (J ≈ 5.0, 1.5 Hz)1HDeshielded: Alpha to pyridine nitrogen.
Py-H4 7.10 – 7.20dd (J ≈ 7.5, 1.5 Hz)1HShielded: Ortho to electron-donating piperidine.
Py-H5 6.55 – 6.65dd (J ≈ 7.5, 5.0 Hz)1HShielded: Para to amino group.
-NH₂ 5.60 – 5.90Broad Singlet2HExchangeable: Disappears with D₂O shake.
Pip-H2/6 2.85 – 2.95Multiplet (br)4HAlpha to Piperidine Nitrogen (deshielded).
Pip-H3/5 1.60 – 1.75Multiplet4HBeta to Nitrogen.
Pip-H4 1.45 – 1.55Multiplet2HGamma to Nitrogen.

Expert Insight: The chemical shift of the Py-H4 proton is a critical quality attribute. In the 3-isomer, the piperidine ring exerts a steric compression and electronic shielding effect. If the piperidine were at position 4 or 5, the coupling pattern of the aromatic region would change drastically (e.g., to two doublets for a 2,5-substituted system).

¹³C NMR Characterization (100 MHz, DMSO-d₆)

Expected carbon environments:

  • C2 (Pyridine): ~156 ppm (Attached to NH₂).

  • C6 (Pyridine): ~145 ppm (Alpha to N).

  • C3 (Pyridine): ~135 ppm (Ipso to Piperidine).

  • C4 (Pyridine): ~122 ppm.

  • C5 (Pyridine): ~114 ppm.

  • Piperidine C2/6: ~52 ppm.

  • Piperidine C3/5: ~26 ppm.

  • Piperidine C4: ~24 ppm.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3450, 3320 ν(N-H) stretchPrimary Amine (Asymmetric & Symmetric).
2930, 2850 ν(C-H) stretchPiperidine ring (Aliphatic CH₂).
1620 δ(N-H) scissoringAmine deformation band.
1590, 1480 ν(C=C), ν(C=N)Pyridine ring skeletal vibrations.
1240 ν(C-N) stretchAryl-amine (C3-N_piperidine) bond.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Ensure high-resolution spectra without concentration broadening.

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ can be used, but DMSO provides sharper amine peaks.

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug within the pipette if any turbidity remains (crucial for removing inorganic salts from synthesis).

  • Transfer to a 5mm NMR tube.

Protocol B: Impurity Analysis Workflow

This workflow validates the batch purity before biological testing.

QC_Workflow Sample Crude Sample NMR_Run 1H NMR Acquisition Sample->NMR_Run Check_Ali Check 1.0-3.0 ppm NMR_Run->Check_Ali Step 1 Check_Aro Check 6.5-8.0 ppm Check_Ali->Check_Aro Integrals Correct? Decision_Fail FAIL: Repurify Check_Ali->Decision_Fail Excess Piperidine Decision_Pass PASS: Pure Check_Aro->Decision_Pass Pattern Matches Check_Aro->Decision_Fail Isomer Detected

Figure 2: NMR-based Quality Control Decision Tree.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted pyridines. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

In Silico Profiling of the 3-(Piperidin-1-yl)pyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Pharmacokinetics & Drug Design Guide

Executive Summary: The "Privileged" Scaffold

The molecule 3-(piperidin-1-yl)pyridin-2-amine represents a "privileged scaffold" in medicinal chemistry, particularly within the realm of kinase inhibitors (e.g., JAK, ALK, and EGFR families).[1] Its structural utility lies in its duality: the 2-aminopyridine motif serves as a bidentate hydrogen bond donor/acceptor pair ideal for the ATP-binding hinge region of kinases, while the piperidin-1-yl ring at the 3-position provides a vector for solubilizing groups or hydrophobic interactions in the solvent-exposed regions.[1]

This guide details the in silico methodology to predict the physicochemical, ADME (Absorption, Distribution, Metabolism, Excretion), and toxicological profiles of this scaffold. It moves beyond static data to provide a self-validating protocol for researchers optimizing this fragment into a lead candidate.[1]

Chemical Identity & Structural Alerts

Before initiating computational workflows, the chemical entity must be rigorously defined to ensure accurate descriptor generation.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₀H₁₅N₃[1]

  • Canonical SMILES: NC1=C(N2CCCCC2)C=CC=N1

  • Key Pharmacophores:

    • Pyridine Nitrogen (N1):[2] H-bond acceptor (pKa ~6.8).[1]

    • Exocyclic Amine (C2-NH2): H-bond donor.[1]

    • Piperidine Ring:[1][3][4][5][6] Lipophilic, non-aromatic cycle; metabolic soft spot.[1]

Physicochemical Profiling (The "Rule of 5" Analysis)[7]

The first tier of in silico prediction assesses drug-likeness.[1] For this scaffold, the balance between the polar aminopyridine head and the lipophilic piperidine tail is critical.

Predicted Properties Table

Data derived via consensus estimation (SwissADME / RDKit).

PropertyPredicted ValueInterpretationCausality
Molecular Weight 177.25 g/mol Favorable Well below the 500 Da limit; allows room for derivatization.[1]
LogP (Consensus) 1.6 – 1.9Optimal The piperidine ring increases lipophilicity, balancing the polar pyridine-amine. Ideal for membrane permeability.[1]
TPSA ~42 ŲHigh Permeability <140 Ų suggests excellent oral absorption and potential BBB penetration.[1]
H-Bond Donors 1Compliant The exocyclic -NH2 group.[1]
H-Bond Acceptors 3Compliant Pyridine N, Amine N, Piperidine N (tertiary).[1]
Rotatable Bonds 1Rigid The C(Pyridine)-N(Piperidine) bond is the primary rotation point, reducing entropic penalty upon binding.
Mechanistic Insight

The LogP value is the critical lever here. The unsubstituted scaffold is moderately lipophilic. If you substitute the piperidine ring with polar groups (e.g., morpholine), LogP drops, potentially improving solubility but risking permeability. Conversely, adding halogens to the pyridine ring will drive LogP up, increasing metabolic stability but potentially reducing solubility.

ADME & Toxicity Modeling

This section details the predictive logic for how the body interacts with the scaffold.

Metabolism (Cytochrome P450)
  • Prediction: CYP2D6 and CYP3A4 Substrate.[1][7]

  • Mechanism: The piperidine ring is a classic "metabolic soft spot."[1] In silico site-of-metabolism (SOM) predictors (e.g., SMARTCyp) typically flag the carbon alpha to the piperidine nitrogen for oxidative hydroxylation.

  • Mitigation Strategy: In the design phase, blocking these positions with fluorine or methyl groups (deuteration is also an option) can improve metabolic stability.

Distribution (Blood-Brain Barrier)[1]
  • Prediction: BBB Permeant (High probability).[1]

  • Logic: With a TPSA of ~42 Ų and a LogP near 2, this molecule falls within the "Boiled-Egg" yolk zone of the SwissADME plot, indicating passive diffusion across the BBB. This makes it a viable scaffold for CNS targets (e.g., glioblastoma kinase inhibitors) but poses a risk of CNS side effects for peripheral targets.

Toxicity (hERG Inhibition)
  • Risk Level: Moderate.[1]

  • Structural Alert: The combination of a basic nitrogen (piperidine) linked to an aromatic system (pyridine) can mimic the pharmacophore required for blocking the hERG potassium channel (associated with QT prolongation).

  • Validation Protocol: In silico hERG predictors (e.g., Pred-hERG) should be run early.[1] If the predicted pIC50 is >5, structural modification (reducing basicity or lipophilicity) is required.

Experimental Protocols: Generating the Data

To ensure Trustworthiness and Reproducibility , the following workflows describe exactly how to generate these predictions using standard, validated tools.

Protocol A: Physicochemical & ADME Prediction (SwissADME)
  • Input Generation: Convert the IUPAC name to SMILES.

    • SMILES:NC1=C(N2CCCCC2)C=CC=N1

  • Submission: Navigate to the SwissADME server.[1][8][9][10] Paste the SMILES into the input box.

  • Parameter Selection: Ensure "Bioavailability Radar" and "Boiled-Egg" are checked.[1]

  • Analysis:

    • Check Lipinski Violations (Should be 0).[1]

    • Check PAINS (Pan-Assay Interference Compounds) alerts.[1] Aminopyridines are generally clean, but check for specific quinone-like metabolites.[1]

  • Output: Export the .csv file for data integration.

Protocol B: Molecular Docking (Kinase Hinge Region)

This protocol validates the "privileged" nature of the scaffold.

  • Target Selection: Download PDB ID: 3E6I (c-Met kinase) or 2XP2 (ALK), which contain aminopyridine-like ligands.[1]

  • Ligand Preparation:

    • Use RDKit or OpenBabel to generate a 3D conformer of this compound.[1]

    • Minimize energy (MMFF94 force field).

  • Grid Generation: Center the grid box on the co-crystallized ligand's hinge binding motif.

  • Docking (AutoDock Vina):

    • Exhaustiveness: 8.

    • Scoring: Look for poses where the Pyridine N1 accepts an H-bond from the backbone NH (hinge) and the Exocyclic NH2 donates an H-bond to the backbone Carbonyl.

  • Validation: The binding energy should be approximately -6.0 to -7.5 kcal/mol for this fragment alone.[1]

Visualization: The In Silico Workflow

The following diagram illustrates the logical flow from structure to predictive insight, highlighting the decision gates for drug development.

InSilicoWorkflow cluster_0 Physicochemical Profiling cluster_1 ADMET Prediction cluster_2 Target Validation Input Input: 3-(Piperidin-1-yl) pyridin-2-amine (SMILES) Descriptors Descriptor Calculation (MW, LogP, TPSA) Input->Descriptors Ro5 Lipinski Rule of 5 Check Descriptors->Ro5 Metabolism CYP450 Metabolism (SmartCyp) Ro5->Metabolism If Pass Docking Molecular Docking (Kinase Hinge) Ro5->Docking Structure Valid Toxicity hERG & Ames Prediction Metabolism->Toxicity BBB BBB Permeability (Boiled-Egg) Metabolism->BBB Decision Lead Optimization Decision Gate Toxicity->Decision Score Binding Affinity (kcal/mol) Docking->Score Score->Decision Hit Identification

Caption: Figure 1. Integrated In Silico Workflow for profiling the this compound scaffold, moving from descriptor generation to ADMET and Docking validation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717.[1] [Link]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] [Link]

  • Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1][11] Nature Reviews Cancer, 9, 28–39.[1] [Link]

Sources

Unveiling the Therapeutic Potential of 3-(Piperidin-1-yl)pyridin-2-amine: A Technical Guide to Pharmacological Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity 3-(Piperidin-1-yl)pyridin-2-amine, a molecule incorporating both aminopyridine and piperidine scaffolds, stands at the frontier of exploratory pharmacology. While direct biological targets of this specific compound remain uncharacterized in peer-reviewed literature, its structural congeners have demonstrated a remarkable breadth of bioactivity. This in-depth technical guide outlines a comprehensive, field-proven strategy for the systematic identification and validation of its potential pharmacological targets. By leveraging a multi-pronged approach that combines predictive computational analysis with a tiered in vitro screening cascade, this document provides the intellectual and practical framework for elucidating the mechanism of action and unlocking the therapeutic promise of this compound. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and robust research trajectory.

Introduction: The Scientific Rationale

The chemical architecture of this compound is of significant interest to medicinal chemists. The piperidine ring is a ubiquitous feature in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties.[1] Concurrently, the aminopyridine moiety is a well-established pharmacophore known to interact with a variety of biological targets, from ion channels to enzymes.[2] The amalgamation of these two privileged structures suggests a high probability of potent and specific biological activity.

Given the absence of direct studies on this compound, our investigative approach is predicated on a hypothesis-driven workflow derived from the known activities of its closest structural analogs. Notably, the structural similarity to Anabasine, a known nicotinic acetylcholine receptor (nAChR) agonist, points towards a potential role in neuromodulation. Furthermore, the demonstrated activity of related piperidinyl-pyridin-amine derivatives as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation suggests a possible involvement in cholesterol metabolism. The well-documented anticancer and antimicrobial properties of the broader aminopyridine and piperidine classes also warrant investigation.

This guide will therefore detail a systematic process to explore these primary hypotheses, beginning with computational predictions and progressing through a cascade of increasingly specific in vitro assays.

Phase I: In Silico Target Prediction and Physicochemical Profiling

The initial phase of target identification involves a computational approach to narrow the field of potential biological targets and to understand the fundamental properties of the molecule. This cost-effective and rapid methodology provides a rational basis for prioritizing subsequent experimental work.[3][4]

Physicochemical Properties

A foundational understanding of the molecule's drug-like properties is essential.

PropertyPredicted ValueMethodSource
Molecular FormulaC₁₀H₁₅N₃-ChemScene[5]
Molecular Weight177.25 g/mol -ChemScene[5]
TPSA42.15 ŲCalculationChemScene[5]
LogP1.65CalculationChemScene[5]
Hydrogen Bond Donors1CalculationChemScene[5]
Hydrogen Bond Acceptors3CalculationChemScene[5]
Rotatable Bonds1CalculationChemScene[5]

These properties suggest good oral bioavailability according to Lipinski's rule of five.

Computational Target Prediction Workflow

The logic of this workflow is to cast a wide net using ligand-based similarity methods and then refine the predictions with structure-based approaches if relevant protein structures are available.

G cluster_0 In Silico Target Prediction A Input: this compound SMILES: C1CCN(CC1)C2=C(C=CC=N2)N B Ligand-Based Similarity Search (e.g., SuperPred, SwissTargetPrediction) A->B Submit Structure C Analyze Predicted Target Classes (e.g., GPCRs, Ion Channels, Kinases) B->C Generate Predictions D Prioritize Targets based on Structural Similarity to Known Ligands C->D Curate and Filter E Structure-Based Docking (If high-resolution crystal structures exist) D->E Select Top Candidates F Ranked List of Potential Targets D->F E->F Refine Predictions

Caption: Workflow for computational prediction of pharmacological targets.

Step-by-Step Protocol for In Silico Target Prediction
  • Obtain the SMILES String: The canonical SMILES representation for this compound is C1CCN(CC1)C2=C(C=CC=N2)N.[5]

  • Utilize Ligand-Based Prediction Servers:

    • Submit the SMILES string to publicly available web servers such as SuperPred or SwissTargetPrediction.[6] These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar protein targets.[3]

    • These servers will return a ranked list of potential protein targets based on the similarity of the query molecule to known bioactive ligands in their databases.

  • Analyze and Prioritize Targets:

    • Examine the predicted target classes (e.g., ion channels, G-protein coupled receptors, enzymes).

    • Cross-reference the predictions with the hypotheses derived from structural analogs (nAChRs, PCSK9).

    • Prioritize targets that appear with high confidence scores and are consistent with the known pharmacology of aminopyridines and piperidines.

  • Perform Molecular Docking (Optional):

    • For the highest-priority targets where high-resolution crystal structures are available in the Protein Data Bank, perform molecular docking studies.

    • This will provide insights into the potential binding mode and affinity of this compound within the target's binding site.

Phase II: In Vitro Screening for Target Validation

The predictions from the in silico phase must be validated through rigorous in vitro experimentation. The following tiered screening cascade is designed to efficiently test the primary hypotheses.

G cluster_1 In Vitro Screening Cascade cluster_A cluster_B cluster_C Start This compound A Tier 1: Broad Spectrum Screening Start->A B Tier 2: Target-Specific Assays A->B Identified Activities C Tier 3: Functional & Mechanistic Assays B->C Confirmed Interactions End Validated Target(s) C->End Elucidated Mechanism A1 Cytotoxicity Screen (MTT Assay) A2 Antimicrobial Screen (Broth Microdilution) B1 nAChR Binding Assay B2 PCSK9-LDLR Interaction Assay C1 nAChR Functional Assay (Patch-Clamp Electrophysiology) C2 Functional PCSK9 Assay (Cellular LDL Uptake)

Caption: A tiered workflow for in vitro pharmacological screening.

Tier 1: Broad Spectrum Activity Screening

Rationale: The aminopyridine and piperidine scaffolds are present in many anticancer agents. A broad cytotoxicity screen is a cost-effective first pass to determine if the compound has antiproliferative effects.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9]

Step-by-Step Protocol:

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Rationale: Many heterocyclic compounds, including those with pyridine and piperidine rings, exhibit antimicrobial properties.

Methodology: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Target-Specific Binding and Interaction Assays

Rationale: The structural similarity to the nAChR agonist Anabasine makes nAChRs a high-priority target class. A competitive binding assay will determine if the compound interacts directly with the receptor's binding site.

Methodology: Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.[13][14]

Step-by-Step Protocol:

  • Receptor Preparation: Use cell membranes from a cell line stably expressing a specific nAChR subtype (e.g., α4β2 or α7 expressed in HEK293 cells).

  • Assay Setup: In a microtiter plate, combine the receptor preparation, a radioligand (e.g., [³H]-Epibatidine), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand using filtration over glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. Calculate the inhibition constant (Ki) from the IC₅₀ value.

Rationale: Related aminopyridine-piperidine structures have been shown to inhibit PCSK9. This assay will determine if the compound disrupts the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[15][16][17]

Methodology: Bioluminescent Protein Complementation Assay

This cell-based assay uses a split-luciferase system to monitor the PCSK9-LDLR interaction in real-time.[15][18]

Step-by-Step Protocol:

  • Cell Culture: Use HEK293 cells stably expressing LDLR fused to one subunit of a luciferase enzyme (e.g., LgBiT).

  • Assay Setup: Plate the cells in a 96-well plate. Add purified PCSK9 protein fused to the complementary luciferase subunit (e.g., SmBiT) to the wells, along with varying concentrations of this compound.

  • Incubation: Incubate at room temperature to allow for protein-protein interaction.

  • Luminescence Measurement: Add the luciferase substrate and measure the luminescence signal using a plate reader. A decrease in signal indicates inhibition of the PCSK9-LDLR interaction.

  • Data Analysis: Calculate the IC₅₀ value for the disruption of the interaction.

Tier 3: Functional and Mechanistic Assays

If a compound shows activity in Tier 2 assays, it is crucial to determine if this binding event translates into a functional cellular response.

Rationale: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of nAChR function.

Methodology: Patch-Clamp Electrophysiology

This technique provides high-resolution measurement of ion channel activity in response to a compound.[19][20][21][22]

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line expressing the nAChR subtype of interest.

  • Patch-Clamp Recording: In the whole-cell configuration, apply a known nAChR agonist (e.g., acetylcholine) to elicit a baseline current.

  • Compound Application:

    • Agonist Activity: Apply this compound alone to see if it elicits a current.

    • Antagonist Activity: Co-apply the compound with the known agonist to see if it reduces the agonist-induced current.

    • Modulator Activity: Pre-apply the compound before applying the agonist to see if it potentiates or inhibits the response.

  • Data Analysis: Quantify changes in current amplitude, kinetics, and dose-response relationships to characterize the compound's functional effect.

Rationale: To confirm that disruption of the PCSK9-LDLR interaction leads to the desired functional outcome: increased LDL uptake by liver cells.[23][24]

Methodology: Fluorescent LDL Uptake Assay

This assay measures the ability of cells to internalize fluorescently labeled LDL, a process regulated by LDLR levels.

Step-by-Step Protocol:

  • Cell Culture: Plate human hepatoma cells (e.g., HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound and a fixed concentration of purified PCSK9 protein for several hours.

  • LDL-Uptake: Add fluorescently labeled LDL (e.g., DiI-LDL) to the wells and incubate to allow for receptor-mediated endocytosis.

  • Washing and Staining: Wash the cells to remove extracellular DiI-LDL and stain the nuclei with a fluorescent dye (e.g., Hoechst).

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intracellular DiI-LDL fluorescence per cell. An increase in fluorescence in the presence of the compound indicates inhibition of PCSK9 activity.

Conclusion and Future Directions

The systematic approach detailed in this guide provides a robust framework for the deconvolution of the pharmacological targets of this compound. By progressing from broad, hypothesis-generating computational and screening methods to specific, mechanism-defining assays, researchers can efficiently identify and validate the primary biological activities of this novel compound. Positive results in any of these pathways will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a new therapeutic agent. The key to success lies in the iterative process of hypothesis, experimentation, and data-driven refinement of the research direction.

References

  • Hafner, M., et al. (2019). Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor. Journal of Lipid Research, 60(9), 1615-1624. Available at: [Link]

  • Abraxis LLC. (n.d.). Anatoxin-a Receptor-Binding Assay (Microtiter Plate). Product Insert. Available at: [Link]

  • Sine, S. M., & Engel, A. G. (2016). Nicotinic acetylcholine receptors at the single-channel level. The Journal of Physiology, 594(19), 5461-5493. Available at: [Link]

  • Testing.com. (2021). Acetylcholine Receptor (AChR) Antibody. Available at: [Link]

  • Sophion Bioscience. (n.d.). Explore nAChR ion channel research with Automated Patch Clamp. Available at: [Link]

  • Li, Y., et al. (2013). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. ASSAY and Drug Development Technologies, 11(5-6), 326-335. Available at: [Link]

  • Whiteaker, P., et al. (2018). High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(6), 579-590. Available at: [Link]

  • Antollini, S. S., & Barrantes, F. J. (2022). Membrane lipid organization and nicotinic acetylcholine receptor function. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(9), 183957. Available at: [Link]

  • Labcorp. (n.d.). 085902: Acetylcholine Receptor (AChR)-binding Antibodies. Available at: [Link]

  • Xu, W., & Liu, J. (2013). An in vitro cell-based LDL uptake model for screening PCSK9 modulators. Journal of Bioequivalence & Bioavailability, 5(7), 248-252. Available at: [Link]

  • Afzal, A. M., et al. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 23(1), bbab327. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 38-44. Available at: [Link]

  • Koutsoukas, A., et al. (2017). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1521, 1-21. Available at: [Link]

  • Blount, P., & Merlie, J. P. (1989). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Cell Biology, 108(5), 1845-1852. Available at: [Link]

  • Chen, Y., et al. (2016). Drug-target interaction prediction: databases, web servers and computational models. Briefings in Bioinformatics, 17(4), 696-712. Available at: [Link]

  • Al-Omair, M. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Egyptian Journal of Chemistry, 64(7), 3535-3543.
  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Available at: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Available at: [Link]

  • Jones, R. N., & Fuchs, P. C. (1976). Microdilution technique for antimicrobial susceptibility testing of anaerobic bacteria. Current microbiology, 1(1), 81-83. Available at: [Link]

  • Li, J., et al. (2009). Cell-based pcsk9 screening assay. U.S.
  • Gambacurta, A., et al. (2025). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Cancer Cell Culture (pp. 1-13). Humana, New York, NY.
  • Molinspiration Cheminformatics. (n.d.). Home. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Available at: [Link]

  • Clinical and Molecular Allergy and Clinical Immunology. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ.
  • Wikipedia contributors. (2023, November 13). 3-Aminopyridine. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Hafner, M., et al. (2019). Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor. ResearchGate. Available at: [Link]

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Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(Piperidin-1-yl)pyridin-2-amine via RuPhos-Mediated Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(piperidin-1-yl)pyridin-2-amine presents a classic chemoselectivity challenge in medicinal chemistry: installing a secondary amine at the C3 position of a pyridine ring that already bears a free primary amine at the C2 position. Traditional nucleophilic aromatic substitution (


) fails due to the electron-rich nature of the 2-aminopyridine scaffold. Furthermore, standard Buchwald-Hartwig conditions often suffer from catalyst poisoning caused by the chelating ability of the ortho-amino group (the "amidine-like" motif).

This protocol details a self-validating, high-yield methodology utilizing the RuPhos Pd G3 precatalyst system. By leveraging the specific steric bulk of the RuPhos ligand and the non-nucleophilic base LiHMDS, this route bypasses the need for protecting groups, enabling direct, one-step amination of 3-bromo-2-aminopyridine with piperidine.

Strategic Analysis: The "Ortho-Amino" Challenge

To successfully synthesize the target, one must understand why generic conditions fail. The substrate, 3-bromo-2-aminopyridine, acts as a bidentate ligand that can sequester the Palladium catalyst.

Mechanistic Obstacles[1]
  • Catalyst Sequestration: The C2-amino nitrogen and the pyridine nitrogen can form a stable 4-membered chelate with the oxidative addition intermediate [Ar-Pd-Br], halting the catalytic cycle.

  • Inhibited Transmetallation: The free

    
     group can coordinate to the Pd(II) center, crowding out the incoming piperidine nucleophile.
    
  • Homocoupling: The 2-aminopyridine substrate can act as a nucleophile itself, leading to dimeric side products.

The Engineering Solution
  • Ligand Selection (RuPhos): We utilize RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl). Its bulky biaryl structure and dicyclohexylphosphino group create a "protective shell" around the Pd center, preventing the formation of inactive off-cycle chelates with the substrate's

    
     group while facilitating the reductive elimination of the bulky piperidine.
    
  • Precatalyst Strategy (Pd G3): Using a 3rd Generation (G3) precatalyst ensures the rapid, quantitative generation of the active monoligated

    
     species even at room temperature, minimizing the induction period where catalyst decomposition often occurs.
    
  • Base Selection (LiHMDS): Unlike alkoxide bases (e.g., NaOtBu), Lithium Hexamethyldisilazide (LiHMDS) is soluble in THF and sufficiently strong to deprotonate the amine-bound Pd complex without acting as a competing nucleophile.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3-Bromo-2-aminopyridine Substrate1.00173.01173 mg (1.0 mmol)
Piperidine Nucleophile1.2085.15118 µL (1.2 mmol)
RuPhos Pd G3 Precatalyst0.02836.3716.7 mg (2 mol%)
RuPhos Free Ligand0.02466.639.3 mg (2 mol%)
LiHMDS (1.0 M in THF) Base2.20N/A2.2 mL
THF (Anhydrous) SolventN/AN/A2.0 mL (0.5 M)

> Note: Adding 2 mol% free RuPhos alongside the G3 precatalyst extends catalyst lifetime by scavenging any Pd that dissociates from the cycle.

Step-by-Step Procedure

Step 1: Inert Environment Setup

  • Oven-dry a 10 mL crimp-top reaction vial and a magnetic stir bar.

  • Allow to cool under a stream of dry Nitrogen or Argon.

  • Critical: Oxygen is the primary cause of catalyst death. Ensure rigorous degassing.

Step 2: Reagent Charging

  • Add 3-Bromo-2-aminopyridine (173 mg), RuPhos Pd G3 (16.7 mg), and RuPhos (9.3 mg) to the vial.

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen three times.

Step 3: Solvent and Amine Addition

  • Via syringe, add anhydrous THF (2.0 mL). Stir gently until solids are mostly dissolved.

  • Add Piperidine (118 µL) via microliter syringe.

Step 4: Base Addition & Reaction

  • Add LiHMDS solution (2.2 mL, 1.0 M in THF) dropwise over 1 minute at Room Temperature (RT).

  • Observation: The solution color will likely darken (dark brown/amber), indicating active catalyst formation.

  • Place the vial in a pre-heated block at 65°C . Stir vigorously (800 rpm) for 4–12 hours .

  • Monitoring: Check reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the bromide (m/z 173/175).

Step 5: Workup & Purification

  • Cool the mixture to RT. Quench by adding saturated aqueous

    
     (2 mL) and dilute with EtOAc (5 mL).
    
  • Separate phases. Extract the aqueous layer with EtOAc (2 x 5 mL).

  • Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       10% MeOH in DCM (with 1% 
      
      
      
      additive to prevent streaking of the basic product).

Mechanism & Workflow Visualization

Catalytic Cycle: Overcoming Chelation

The diagram below illustrates how the RuPhos ligand prevents the "off-cycle" trap (Node: OffCycle_Trap) and drives the cycle toward the product.

BuchwaldMechanism Pd_Pre RuPhos Pd G3 (Precatalyst) Pd_0 L-Pd(0) Active Species Pd_Pre->Pd_0 Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd_0->OxAdd + 3-Br-2-NH2-Py OffCycle_Trap OFF-CYCLE TRAP (Pd chelated by NH2) OxAdd->OffCycle_Trap No Bulky Ligand AmineBind Amine Coordination (Steric Gating) OxAdd->AmineBind + Piperidine (RuPhos Protects) Deprot Deprotonation (LiHMDS) AmineBind->Deprot - LiBr RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim L-Pd(Ar)(N-Pip) RedElim->Pd_0 Regeneration Product This compound RedElim->Product Release

Figure 1: Catalytic cycle highlighting the role of RuPhos in preventing substrate chelation (Red Box).

Experimental Workflow

Workflow Setup 1. Setup Dry Vial + N2 Purge Mix 2. Charge Solids Substrate + Pd G3 + Ligand Setup->Mix Solvent 3. Solubilize Add THF + Piperidine Mix->Solvent Base 4. Initiate Add LiHMDS (Dropwise) Solvent->Base Heat 5. Reaction 65°C, 4-12 hrs Base->Heat Quench 6. Workup NH4Cl/EtOAc Extraction Heat->Quench

Figure 2: Linear workflow for the bench-scale synthesis.

Troubleshooting & Optimization (Self-Validating System)

This protocol is designed to be self-validating. Use the following checkpoints to diagnose failure modes:

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst Deactivation (

)
Repeat with stricter inert technique. Ensure solvent is degassed.
Low Conversion (<50%) Base DegradationLiHMDS is moisture sensitive. Use a fresh bottle or titrate the base.
Debromination (Ar-H) Hydride SourceSolvent may contain water/peroxides. Use anhydrous, inhibitor-free THF.
Product Streaking on TLC Amine InteractionAdd 1%

or

to the TLC eluent and column solvent.

References

  • Maiti, D., & Buchwald, S. L. (2009). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 131(1), 17423–17429. [Link]

    • Core Reference: Establishes RuPhos/LiHMDS as the definitive system for this specific transform
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

    • Review: Comprehensive guide on ligand selection (BrettPhos vs. RuPhos) for heteroaryl amines.
  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Chemical Science, 4, 916-920. [Link]

    • Technique: Describes the advantages of G3 prec

Analytical methods for 3-(Piperidin-1-yl)pyridin-2-amine purity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Purity Assessment of 3-(Piperidin-1-yl)pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methodologies required for the robust purity determination of this compound, a key building block in modern pharmaceutical synthesis. Ensuring the purity of such intermediates is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of orthogonal analytical techniques, protocol design, and validation strategies. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) as the primary tool for non-volatile impurity profiling, complemented by Gas Chromatography (GC) for residual solvents, and spectroscopic methods (NMR, MS) for structural confirmation and impurity identification. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a substituted aminopyridine derivative. Such structures are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of this intermediate directly impacts the impurity profile of the final API, potentially affecting its safety and efficacy. Uncontrolled impurities can arise from the synthetic route (starting materials, by-products), degradation of the substance over time, or residual solvents used in manufacturing.

Therefore, a comprehensive analytical control strategy is not merely a quality control checkpoint but a foundational element of drug development. This strategy must be "stability-indicating," meaning it can detect and quantify the active substance separately from any potential process impurities and degradation products that might emerge during storage.[1][2] This application note details the development and validation of such a strategy.

A Multi-Modal Analytical Framework

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze various types of potential impurities. The core of our recommended strategy involves a primary chromatographic separation technique for quantitative analysis, supported by a secondary chromatographic method for volatile impurities and powerful spectroscopic techniques for structural elucidation.

Purity_Workflow cluster_0 Sample Handling & Preparation cluster_1 Chromatographic Analysis (Separation & Quantification) cluster_2 Spectroscopic Analysis (Identification & Structure) cluster_3 Data Integration & Reporting Sample Receive Sample of This compound Prep_HPLC Prepare Solution for HPLC/LC-MS (e.g., in ACN/H2O) Sample->Prep_HPLC Prep_GC Prepare Solution for GC (e.g., in DMSO) Sample->Prep_GC Prep_NMR Prepare Solution for NMR (e.g., in DMSO-d6) Sample->Prep_NMR HPLC HPLC-UV Analysis (Assay & Impurity Profile) Prep_HPLC->HPLC GC Headspace GC-FID (Residual Solvents) Prep_GC->GC NMR NMR (¹H, ¹³C) (Structure Confirmation) Prep_NMR->NMR LCMS LC-MS Analysis (Impurity ID) HPLC->LCMS Characterize unknown peaks Report Final Purity Report (Combined Data) HPLC->Report GC->Report LCMS->Report NMR->Report Impurities cluster_process Process-Related Impurities cluster_degradation Degradation Impurities Main This compound (Main Compound) StartMat Starting Materials (e.g., 2-halopyridine, piperidine) StartMat->Main Source of ByProd Isomeric By-products ByProd->Main Source of Oxidized N-Oxides Oxidized->Main Source of Hydrolyzed Hydrolysis Products Hydrolyzed->Main Source of

Sources

Application Note: Pharmacological Evaluation of Piperidine-Substituted Scaffolds as Anti-Inflammatory Agents

[1]

Introduction & Scientific Rationale

The piperidine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including analgesics (fentanyl), antihistamines (loratadine), and acetylcholinesterase inhibitors (donepezil) [1]. In the context of inflammation, piperidine derivatives—most notably piperine and its synthetic analogs—have demonstrated potent efficacy by modulating the NF-κB signaling pathway and inhibiting the production of pro-inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2) [2, 3].[1][2]

This Application Note provides a rigorous, self-validating workflow for evaluating novel piperidine-substituted compounds. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of piperidine derivatives (e.g., lipophilicity/solubility) and focuses on the biphasic nature of inflammatory response inhibition.

Experimental Workflow Overview

Piperidine_Workflowcluster_InVitroStage 1: In Vitro Screening (RAW 264.7)cluster_MechStage 2: Mechanismcluster_InVivoStage 3: In Vivo ValidationSynthCompound Library(Piperidine Derivatives)SolubilitySolubility Check(DMSO/Tween 80)Synth->SolubilityMTTCytotoxicity(MTT/CCK-8)Solubility->MTTGriessNO Inhibition(Griess Assay)MTT->GriessIf Viability > 90%NFkBNF-κB Translocation(Western Blot/IF)Griess->NFkBIf IC50 < 10µMPawCarrageenanPaw EdemaNFkB->PawLead Candidate

Figure 1: The hierarchical screening cascade ensures that only non-cytotoxic, mechanistically validated compounds progress to animal models.

Compound Preparation & Solubility

Piperidine derivatives often exhibit high lipophilicity (logP > 3), leading to precipitation in aqueous cell culture media. Improper solubilization is the primary cause of false negatives in screening.

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10–50 mM.

  • Working Solution: Dilute into serum-free media.

  • Critical Constraint: The final DMSO concentration in cell culture must not exceed 0.1% (v/v) . Higher concentrations induce cytotoxicity in RAW 264.7 macrophages, confounding anti-inflammatory data.

  • Vehicle Control: All experimental controls must contain the same % DMSO as the treatment groups.

Stage 1: In Vitro Screening (RAW 264.7 Model)[4]

The murine macrophage cell line (RAW 264.7) stimulated with Lipopolysaccharide (LPS) is the industry standard for initial screening. LPS triggers TLR4 receptors, mimicking a bacterial infection.

Protocol A: Cytotoxicity Exclusion (MTT Assay)

Before assessing efficacy, you must prove the compound isn't simply killing the immune cells.

  • Seeding: Plate RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add piperidine derivatives (1, 10, 50, 100 µM). Incubate for 24h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Pass Criteria: Only compounds retaining >90% cell viability relative to control proceed to efficacy testing.

Protocol B: Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a proximal mediator of inflammation. This assay measures nitrite (stable metabolite) accumulation.[3]

  • Pre-treatment: Treat cells with non-toxic concentrations of the compound for 1 hour prior to stimulation.

    • Why? Pre-treatment assesses the compound's ability to prevent pathway activation (prophylactic potential).

  • Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 24 hours.

    • Note: Co-incubation with Indomethacin (10 µM) serves as the Positive Control.

  • Quantification:

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at RT in the dark.

    • Measure Absorbance at 540 nm.[3]

  • Data Analysis: Calculate % Inhibition using the standard curve of Sodium Nitrite (

    
    ).
    
GroupTreatmentExpected OutcomeInterpretation
Control Media onlyLow NO (< 5 µM)Baseline
Model LPS (1 µg/mL)High NO (> 40 µM)Successful Inflammation
Positive LPS + DexamethasoneReduced NO (~50-70%)Validated Assay
Test LPS + Piperidine AnalogDose-dependent reductionHit Candidate

Stage 2: Mechanistic Elucidation (NF-κB Pathway)

Piperidine derivatives (like Piperine) predominantly act by blocking the phosphorylation of IκBα, thereby preventing the nuclear translocation of the transcription factor NF-κB (p65 subunit) [4, 5].

Signaling Pathway Visualization

NFkB_Pathwaycluster_CytoCytoplasmcluster_NucNucleusLPSLPS (Stimulus)TLR4TLR4 ReceptorIKKIKK ComplexTLR4->IKKActivationIkBIκBα(Inhibitor)IKK->IkBPhosphorylation(Degradation)NFkB_CytoNF-κB (p65/p50)(Inactive)IkB->NFkB_CytoDissociationNFkB_NucNF-κB (p65)(Active)NFkB_Cyto->NFkB_NucTranslocationDNAPro-inflammatory Genes(iNOS, COX-2, TNF-α)NFkB_Nuc->DNATranscriptionPiperidinePiperidine Derivative(Inhibitor)Piperidine->IKKBlocks Activation

Figure 2: Piperidine derivatives typically inhibit the IKK-mediated degradation of IκBα, sequestering NF-κB in the cytoplasm.

Validation Protocol:

To confirm this mechanism, perform a Western Blot on cytosolic vs. nuclear fractions.

  • Result: Effective compounds will show increased cytosolic IκBα and decreased nuclear p65 compared to the LPS-only group.

Stage 3: In Vivo Validation (Carrageenan-Induced Paw Edema)

The Carrageenan model is biphasic:

  • Early Phase (0-1h): Histamine/Serotonin release.

  • Late Phase (1-6h): Prostaglandin release (COX-2 mediated). Piperidine derivatives typically show maximum efficacy in the Late Phase (3h post-injection) [6].

Protocol Steps:
  • Animals: Wistar rats (150–200g) or Swiss mice. n=6 per group.

  • Drug Administration: Administer test compound (e.g., 10, 30 mg/kg, p.o. or i.p.) 1 hour before induction.

    • Vehicle: 2% Tween 80 in Saline (crucial for solubility) [7].[4]

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (freshly prepared in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a Digital Plethysmometer at t=0 (baseline), 1h, 3h, and 5h.

  • Calculation:

    
    
    Where 
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.

References

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.[1][5][6][7][8][9]Link

  • Bae, G. S., et al. (2010). Piperine inhibits LPS-induced expression of inflammatory mediators in RAW 264.7 cells.[1][2]International Immunopharmacology , 10(5), 555-566. Link

  • Ying, X., et al. (2013). Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells.[1][2]Cellular Immunology , 285(1-2), 49-54. Link

  • Pradeep, C. R., & Kuttan, G. (2004). Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells.International Immunopharmacology , 4(14), 1795-1803. Link

  • Kumar, S., et al. (2007). Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation.[10]European Journal of Pharmacology , 575(1-3), 177-186. Link

  • Rodrigues, L. B., et al. (2016). Anti-inflammatory activity of the essential oil obtained from Ocimum basilicum complexed with β-cyclodextrin.Current Pharmaceutical Design , 22(1), 1-8. (Validates Carrageenan Biphasic Model). Link

  • Abdelgawad, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity... Using a Rat Model of Carrageenan-Induced Paw Edema.[11][12]Pharmaceuticals , 16(2), 220. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-3PIP-002 Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Catalyst Deactivation in Aminopyridine Coupling

Executive Summary & Route Strategy

User Query: "I am attempting to synthesize 3-(piperidin-1-yl)pyridin-2-amine. I have tried nucleophilic aromatic substitution (


) on 3-fluoro-2-nitropyridine but obtained a mixture/wrong isomer. I am now considering cross-coupling. What is the robust protocol?"

Technical Assessment: The synthesis of This compound presents a classic "pyridine regioselectivity trap."

  • The

    
     Trap:  Attempting 
    
    
    
    on 3-fluoro-2-nitropyridine typically results in the displacement of the nitro group (at C2) rather than the fluorine (at C3), yielding the regioisomer 2-(piperidin-1-yl)-3-fluoropyridine. The 2-position is electronically favored for nucleophilic attack due to the adjacent ring nitrogen.
  • The Solution: The most reliable route is Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling utilizing 3-bromo-2-aminopyridine .

  • The Challenge: Unprotected 2-aminopyridines are notorious catalyst poisons. The free amino group and the pyridine nitrogen can chelate Pd(II) species, arresting the catalytic cycle. This requires a specific "base-mediated deprotonation" strategy (using LiHMDS) or bulky ligands (RuPhos/BrettPhos) to prevent coordination.

Recommended Synthetic Route (Buchwald-Hartwig)

This protocol is optimized to prevent catalyst poisoning by the free amine.

Reaction Scheme

ReactionScheme SM1 3-Bromo-2-aminopyridine (Substrate) Catalyst Pd source: Pd2(dba)3 or Pd(OAc)2 Ligand: RuPhos or BrettPhos SM1->Catalyst SM2 Piperidine (Nucleophile) SM2->Catalyst Conditions Base: LiHMDS (2.2 eq) Solvent: THF/Dioxane Temp: 65-80°C Catalyst->Conditions Product This compound (Target) Conditions->Product

Figure 1: Optimized Buchwald-Hartwig coupling strategy using LiHMDS to prevent catalyst inhibition.

Step-by-Step Protocol

Reagents:

  • 3-Bromo-2-aminopyridine (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Catalyst: Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl][2-(2-aminoethyl)phenyl]palladium(II) (BrettPhos Pd G1/G3 ) OR Pd2(dba)3 (2 mol%) + RuPhos (4 mol%).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv). Note: Use 1M solution in THF.

  • Solvent: Anhydrous THF or 1,4-Dioxane.

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under argon/nitrogen.

  • Catalyst Loading: Add the Pd precursor and Ligand (or pre-formed catalyst) and the aryl halide (3-bromo-2-aminopyridine). Purge with inert gas.

  • Solvent & Amine: Add anhydrous THF followed by Piperidine.

  • Base Addition (CRITICAL): Dropwise add LiHMDS (2.2 equiv) at room temperature.

    • Why? The first equivalent deprotonates the exocyclic amine (

      
      ), preventing it from binding to the Pd center. The second equivalent acts as the base for the cross-coupling cycle.
      
  • Heating: Seal the vessel and heat to 65–80°C for 4–12 hours.

  • Workup: Cool to RT. Quench with saturated

    
     (aq). Extract with EtOAc (x3).
    
  • Purification: The product is a polar amine. Use Flash Chromatography (DCM:MeOH 95:5 to 90:10 with 1%

    
     additive).
    

Troubleshooting Guide (Q&A)

Issue 1: "The reaction stalls at <20% conversion."

Diagnosis: Catalyst Poisoning.

  • Cause: The 2-aminopyridine substrate is coordinating to the Palladium, forming a stable, non-reactive complex.

  • Fix:

    • Switch Base to LiHMDS: Weaker bases like

      
       or 
      
      
      
      are often insufficient to fully deprotonate the amine before the catalytic cycle begins. LiHMDS ensures the amine is "masked" as an amide anion.
    • Ligand Choice: Switch to BrettPhos or RuPhos . These bulky, electron-rich ligands are specifically designed to outcompete the substrate for binding to Pd.

Issue 2: "I isolated a product, but the NMR is wrong (Regioisomer)."

Diagnosis: Wrong Synthetic Route (


).
  • Cause: If you attempted to react 3-fluoro-2-nitropyridine with piperidine, you likely displaced the nitro group.

  • Verification: Check 1H NMR.

    • Target (3-pip): Expect coupling between H4, H5, H6. H4 should be a doublet of doublets (dd) around 7.0-7.2 ppm.

    • Wrong Isomer (2-pip): The chemical shifts will differ significantly due to the loss of the strong electron-withdrawing nitro group.

  • Fix: Abandon

    
     for this scaffold. Use the Buchwald route described above.
    
Issue 3: "The product is streaking on the column."

Diagnosis: Amine Interaction with Silica.

  • Cause: The product contains two basic nitrogens (pyridine ring + piperidine).

  • Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine/Hexanes before loading.

    • Mobile Phase: Use DCM/MeOH with 1% Ammonium Hydroxide (

      
      )  or 7N Ammonia in MeOH . This keeps the amine free-based and reduces tailing.
      
Issue 4: "Can I use Copper (Ullmann) instead of Palladium?"

Diagnosis: Cost/Availability Constraints.

  • Answer: Yes, but with lower yields.

  • Protocol: 3-bromo-2-aminopyridine, Piperidine, CuI (10 mol%) , L-Proline (20 mol%) ,

    
    , DMSO, 90-110°C.
    
  • Warning: This requires higher temperatures, which may lead to tarring.

Quantitative Comparison of Conditions

VariableStandard Conditions (Fail)Optimized Conditions (Pass)
Catalyst

or

/BINAP
BrettPhos Pd G3 or RuPhos
Base

or

LiHMDS (Lithium Hexamethyldisilazide)
Solvent Toluene / DMFTHF or 1,4-Dioxane
Mechanism Standard Cross-CouplingAnionic Cross-Coupling (via Amide)
Yield < 10% (Stalled)75 - 92%
Main Issue Catalyst ChelationN/A

Decision Logic for Troubleshooting

TroubleshootingTree Start Problem Encountered CheckRoute Which Route? Start->CheckRoute SNAr SNAr (Nitro/Fluoro) CheckRoute->SNAr Route A Buchwald Buchwald (Pd) CheckRoute->Buchwald Route B RegioIssue Wrong Isomer Isolated? (2-piperidinyl-3-fluoro) SNAr->RegioIssue Conversion Low Conversion? Buchwald->Conversion FixSNAr STOP. Switch to Buchwald. SNAr favors NO2 displacement. RegioIssue->FixSNAr CheckBase Using Carbonate Base? Conversion->CheckBase SwitchBase Switch to LiHMDS (Deprotonate NH2) CheckBase->SwitchBase Yes CheckLigand Using PPh3/BINAP? CheckBase->CheckLigand No (Already Strong Base) SwitchLigand Switch to RuPhos/BrettPhos CheckLigand->SwitchLigand Yes

Figure 2: Diagnostic flowchart for identifying synthetic bottlenecks.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

    • Source: National Institutes of Health (NIH) / J. Org. Chem.
    • Key Insight: Establishes the necessity of LiHMDS and specific ligands (RuPhos)
    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Source: American Chemical Society (ACS) Green Chemistry Institute.
    • Key Insight: General protocols for coupling secondary amines with difficult heteroaryl halides.
    • URL:[Link]

  • Regioselectivity of Nucleophilic Substitution in Nitropyridines.

    • Source: Scientific Update / StackExchange (Community valid
    • Key Insight: Confirms that in 2,3-substituted pyridines, the 2-position is often more labile, making unreliable for 3-substitution.
    • URL:[Link]

Technical Support Center: Optimization of Buchwald-Hartwig Conditions for Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Advanced Troubleshooting & Protocol Optimization for Pyridine-Based C-N Coupling Target Audience: Medicinal Chemists, Process Chemists, Graduate Researchers

Executive Summary: The "Pyridine Problem"

Synthesizing aminopyridines via Buchwald-Hartwig cross-coupling is a deceptive challenge. While standard protocols work for simple aryl halides, pyridine substrates introduce a critical failure mode: Catalyst Poisoning via N-Coordination .

The pyridine nitrogen lone pair is a competent ligand. It competitively binds to the Palladium (Pd) center, displacing phosphine ligands or blocking the vacant site required for oxidative addition. This results in "stalled" reactions where the catalyst rests in an inactive off-cycle state.

This guide provides a self-validating logic system to bypass this inhibition, utilizing the latest generation of precatalysts and ligand design.

Module 1: The Core Protocol (Gold Standard)

Start here. These conditions represent the local energetic minimum for successful turnover in >80% of aminopyridine cases.

ComponentRecommendationScientific Rationale
Precatalyst Pd-G4 Gen (e.g., BrettPhos Pd G4) Crucial: Avoids the induction period of Pd(OAc)₂. G4 precatalysts contain a methylated carbazole leaving group that ensures rapid, irreversible formation of the active monoligated L-Pd(0) species, preventing early-stage pyridine poisoning [1].
Ligand BrettPhos (Primary Amines) RuPhos (Secondary Amines)Steric Bulk: These dialkylbiaryl phosphines are bulky enough to prevent the formation of inactive bis-ligated complexes (

) and electronically rich to facilitate oxidative addition into electron-deficient pyridines [2].
Base NaOtBu (Standard) Cs₂CO₃ (Sensitive)NaOtBu provides fast kinetics. If the substrate contains esters/nitriles, switch to Cs₂CO₃ or K₃PO₄ to prevent hydrolysis, though reaction times will increase.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents like t-Amyl alcohol can stabilize the polar transition states of the transmetallation step and improve solubility of inorganic bases.
Module 2: Visual Decision Matrix

Use the following logic flow to select the correct ligand system.

LigandSelection Start Substrate Analysis AmineType Amine Type? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary BrettPhos BrettPhos (High Selectivity) Primary->BrettPhos Standard tBuXPhos tBuXPhos (Hindered/Weak Nuc) Primary->tBuXPhos If Amine is Alpha-Branched RuPhos RuPhos (General Purpose) Secondary->RuPhos Cyclic/Acyclic AdBrett AdBrettPhos (Extremely Hindered) Secondary->AdBrett If No Reaction

Figure 1: Ligand selection decision tree based on amine sterics and nucleophilicity. Correct ligand matching is the primary determinant of yield in pyridine couplings.

Module 3: Troubleshooting & FAQs
Scenario A: The "Dead" Catalyst

Q: My reaction turns black immediately, and I see <5% conversion by LCMS. The starting material (2-chloropyridine) is untouched.

  • Diagnosis: Catalyst Deactivation/Aggregation. The pyridine nitrogen likely displaced the ligand, leading to the formation of Pd-black (inactive aggregates).

  • The Fix:

    • Switch to a G3/G4 Precatalyst: Do not use Pd(OAc)₂ + Ligand. The in-situ reduction is too slow, allowing the pyridine to intercept the Pd(II) before the phosphine binds.

    • Increase Ligand Concentration: If using separate Pd/Ligand, use a 1:1.2 or 1:1.5 ratio (Pd:L) to shift the equilibrium toward the active catalyst.

    • Check the Halide: 2-Chloropyridines are significantly less reactive than 2-bromopyridines. If possible, switch to the 2-Bromo analog or add a Lewis Acid activator (rare, but effective).

Scenario B: The Dehalogenation Trap

Q: I am forming the aminopyridine, but I also see 30% of the dehalogenated pyridine (H-Pyridine).

  • Diagnosis:

    
    -Hydride Elimination.[1] The amine is acting as a hydride source (via 
    
    
    
    -hydride elimination from the Pd-Amido complex) rather than undergoing reductive elimination. This often happens when reductive elimination is slow.
  • The Fix:

    • Switch Ligands: Move to a bulkier ligand (e.g., from RuPhos to BrettPhos or tBuXPhos ). Bulkier ligands accelerate the rate of reductive elimination, outcompeting the side reaction [3].

    • Lower Temperature: High heat favors

      
       elimination. Try running at 60°C instead of 100°C.
      
    • Solvent Swap: Change from Dioxane to Toluene . Ethereal solvents can sometimes participate in radical H-abstraction pathways.

Scenario C: Regioselectivity Issues

Q: My substrate is 2,4-dichloropyridine. I want to couple at the 4-position, but I get a mixture.

  • Diagnosis: Electronic vs. Steric control.[2] The 4-position is generally more electron-deficient (nucleophilic attack preferred), but Pd oxidative addition is sensitive to sterics and local electronics.

  • The Fix:

    • Control via Ligand: Use a smaller ligand (like Xantphos or dppf ) to favor the less hindered 4-position if sterics are the differentiator.

    • Control via Halide: Synthesize the "mixed" halide: 2-chloro-4-bromopyridine . Pd undergoes oxidative addition into C-Br bonds ~1000x faster than C-Cl bonds. This is the most reliable method for site-selective coupling [4].

Module 4: Mechanistic Visualization

Understanding why the reaction fails is critical for optimization. The diagram below illustrates the competition between the productive cycle and the pyridine poisoning pathway.

Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Poison OFF-CYCLE TRAP [Pyridine-Pd-L] Pd0->Poison Pyridine Substrate (Interference) Coordination Amine Binding (Rate Limiting) OxAdd->Coordination HNR2 + Base OxAdd->Poison Displacement RedElim Reductive Elimination (Product Release) Coordination->RedElim RedElim->Pd0

Figure 2: The Catalytic Cycle vs. The Poison Trap. Note that pyridine coordination can sequester Pd(0) or displace ligands from Pd(II), halting the cycle.

Module 5: Standard Operating Procedure (SOP)

Protocol: Coupling of 2-Chloro-4-methylpyridine with Morpholine

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

    • Pd-G4 RuPhos Precatalyst: 2.0 mol% (Use G4 to ensure activation).

    • RuPhos (Free Ligand): 2.0 mol% (Optional: Added to extend catalyst lifetime).

    • NaOtBu: 1.5 equivalents (Grind to fine powder if stored as chunks).

    • 2-Chloro-4-methylpyridine: 1.0 equivalent.

    • Morpholine: 1.2 equivalents.

  • Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

  • Activation: Seal the vial. Heat to 80°C with vigorous stirring (1000 RPM).

    • Note: Vigorous stirring is essential for heterogeneous bases like NaOtBu.

  • Monitoring: Check LCMS at 1 hour.

    • If <10% conversion: Raise temp to 100°C.

    • If stalled: Add 2 mol% more catalyst.

  • Workup: Dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate.

References
  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Maitre, P., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega, 2020.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011.[3]

  • Paul, F., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2006.

Sources

Purification challenges of polar aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Aminopyridines

Case ID: PAP-2024-X Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary

Aminopyridines present a "perfect storm" for purification challenges. Their basic nitrogen (pKa ~6–9) interacts aggressively with acidic silanols on standard silica, causing severe tailing. Simultaneously, their high polarity often leads to elution in the void volume during Reverse Phase (RP) chromatography. This guide provides field-validated protocols to resolve these specific failure modes.

Module 1: Flash Chromatography Troubleshooting

Ticket Subject: "My compound streaks from the baseline to the solvent front on silica gel."

The Diagnosis: Silanol Interaction

Standard silica gel is slightly acidic (pH ~5). Aminopyridines become protonated (


) upon contact, forming strong ionic bonds with deprotonated silanols (

). This is not "chromatography"; it is unintended ion-exchange, resulting in peak broadening and yield loss.
Protocol A: The "Sacrificial Base" Method

Goal: Block silanol sites using a volatile amine modifier.

Reagents:

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    , 28-30%).
    
  • Solvents: Dichloromethane (DCM) and Methanol (MeOH).[1]

Step-by-Step Workflow:

  • Column Pre-treatment (Crucial):

    • Flush the silica column with 3 Column Volumes (CV) of DCM + 1% TEA before loading your sample. This saturates the active silanol sites.

  • Mobile Phase Preparation:

    • Prepare your gradient solvents (e.g., 0-10% MeOH in DCM).

    • Add 1% TEA or 1%

      
        to both solvent bottles (A and B).
      
    • Note: If using

      
      , you must premix it into the MeOH portion first to ensure miscibility, then add to DCM. A common "magic solvent" ratio is DCM:MeOH:NH4OH (90:9:1) .
      
  • Execution:

    • Run the gradient.[1][2] The aminopyridine should now elute as a tight band rather than a streak.

    • Post-Run: Rotovap fractions immediately. If TEA was used, you may need to azeotrope with heptane to remove residual amine smell.

Protocol B: Amine-Functionalized Silica (The "Gold Standard")

If the sacrificial base method fails, switch stationary phases. Use KP-NH (Propyl-amine bonded silica) .

  • Mechanism: The surface is already basic. No modifiers are needed in the mobile phase.

  • Benefit: Prevents degradation of base-sensitive compounds.

  • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH (without additives).

Data Comparison: Tailing Factors

ConditionTailing Factor (

)
Recovery %Notes
Standard Silica (DCM/MeOH) > 3.545%Severe streaking; compound stuck on silica.
Standard Silica + 1% TEA 1.288%Good shape; requires TEA removal.
Amine-Silica (KP-NH) 1.195%Best purity; no salt formation.
Visualization: Flash Method Decision Tree

FlashDecision Start Start: Flash Purification CheckTLC Run TLC: DCM/MeOH (9:1) Start->CheckTLC Streak Does it streak? CheckTLC->Streak NoStreak Standard Silica Protocol Streak->NoStreak No YesStreak Add 1% NH4OH or TEA to TLC solvent Streak->YesStreak Yes Improved Did shape improve? YesStreak->Improved MethodA Method A: Sacrificial Base Additive Improved->MethodA Yes MethodB Method B: Amine-Functionalized Silica (KP-NH) Improved->MethodB No (or sensitive compound)

Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifiers for basic heterocycles.

Module 2: HPLC & Preparative Chromatography

Ticket Subject: "Analyte elutes in the void volume (k' < 1) or shows poor peak shape."

The Diagnosis: pH Mismatch

At neutral or low pH (standard 0.1% Formic Acid), aminopyridines are fully ionized (protonated). They are too polar to interact with the hydrophobic C18 chains, resulting in zero retention.

Protocol C: High pH Reverse Phase (The "pH Switch")

Concept: By raising the pH above the pKa of the aminopyridine (typically pH 10), you deprotonate the molecule (


). The neutral molecule is far more hydrophobic and will retain on C18.

Critical Requirement: You MUST use a Hybrid Particle Column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S). Standard silica columns will dissolve at pH > 8.

Mobile Phase Recipe (pH 10):

  • Buffer A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10 with Ammonium Hydroxide.

  • Buffer B: Acetonitrile (ACN).[3]

  • Gradient: 5% B to 60% B.

Protocol D: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound is too polar even for High pH C18, switch to HILIC.[4]

  • Column: Bare Silica or Amide-bonded phase.

  • Mobile Phase: High organic start (e.g., 95% ACN / 5% Buffer).

  • Mechanism: Partitioning into a water-layer formed on the silica surface.[4] The elution order is reversed (Polar compounds elute last).

Visualization: HPLC Method Selection

HPLCSelection Start Start: HPLC Method Dev Pol Is compound highly water soluble? Start->Pol RP Try Reverse Phase (C18) Pol->RP No (Lipophilic) HILIC Switch to HILIC Mode (ACN/NH4OAc) Pol->HILIC Yes (Hydrophilic) LowPH Low pH (Formic Acid) Retention? RP->LowPH Good Use Standard Low pH LowPH->Good k' > 2 HighPH Switch to High pH (pH 10) Hybrid Column LowPH->HighPH k' < 1 (Void)

Figure 2: Workflow for selecting between Low pH RP, High pH RP, and HILIC modes based on analyte retention.

Module 3: Isolation & Workup FAQs

Ticket Subject: "I purified it, but I can't extract it from the aqueous fraction."

Q: My compound is in the aqueous buffer after Prep-HPLC. DCM extraction yields nothing. What do I do? A: Aminopyridines partition poorly into DCM.

  • Salting Out: Saturate the aqueous layer with NaCl until solids crash out. This forces the organic compound out of the water phase.

  • Solvent Switch: Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) for extraction. These are more polar than DCM and better at pulling amines from water.

  • Lyophilization: If the buffer is volatile (Ammonium Formate/Acetate/Bicarbonate), skip extraction. Freeze-dry (lyophilize) the fraction directly. You will be left with the product and trace buffer salts, which can often be sublimed or triturated away.

Q: I see a "Ghost Peak" in my NMR after purification. A: This is likely the Triethylamine (TEA) or Acetate counter-ion.

  • Fix: Dissolve the product in MeOH, add 5 equivalents of HCl (in dioxane or ether), and evaporate. Converting the free base to the HCl salt usually drives off the volatile amine impurities and renders the product a stable solid.

References

  • Biotage. (2023).[1][2] Purification of Polar Amines: Strategies for Flash Chromatography. Retrieved from [Link]

  • Waters Corporation. (2020). XBridge BEH Columns: High pH Stability for Basic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]

Sources

Technical Support Center: 3-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Piperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity of your results.

The structure of this compound, featuring a primary aminopyridine core and a tertiary piperidine moiety, presents a unique stability profile. The electron-rich aminopyridine ring and the nucleophilic nitrogen atoms are susceptible to environmental factors, which can compromise sample purity and experimental reproducibility. This guide offers a proactive approach to identifying and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: For long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C.[1][2] It should be protected from light and moisture. The use of amber vials is highly recommended. For short-term storage in solution, use freshly prepared solutions and store them at 2-8°C for no longer than 24-48 hours.

Q2: My solid-state compound has changed color from off-white to yellow/brown. What does this indicate? A2: Color change is a common indicator of degradation, likely due to oxidation or exposure to light. The primary amino group and the pyridine ring are susceptible to oxidative degradation, forming colored impurities.[3][4] We recommend verifying the purity of the material using an appropriate analytical method, such as HPLC-UV, before proceeding with your experiments.

Q3: Is this compound sensitive to pH? In what type of buffer should I dissolve it? A3: Yes, compounds with amine functionalities can be sensitive to pH. The pyridine and piperidine nitrogens are basic and will be protonated at low pH. While this can enhance solubility in aqueous media, highly acidic or basic conditions can promote hydrolysis or other degradation pathways over time, especially at elevated temperatures. For most applications, a neutral buffer (pH 6.5-7.5) is a safe starting point. If your experiment requires acidic or basic conditions, we recommend preparing the solution immediately before use.

Q4: Can I expose solutions of this compound to ambient air during my experiments? A4: For best results, minimize exposure to ambient air. The primary amino group is particularly susceptible to oxidation, which can be accelerated by oxygen in the air.[5] For sensitive, long-duration experiments, we advise preparing solutions in degassed solvents and working under an inert atmosphere.

Troubleshooting Guide

This section addresses specific experimental issues. Follow the logical workflow to diagnose and resolve common problems.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Problem Problem Observed (e.g., Inconsistent Results, New HPLC Peaks) CheckStorage 1. Verify Storage Conditions (Temp, Light, Inert Gas) Problem->CheckStorage CheckHandling 2. Review Handling Procedures (Solvent Purity, Atmosphere) CheckStorage->CheckHandling AnalyzePurity 3. Re-analyze Purity of Stock Material (HPLC, LC-MS) CheckHandling->AnalyzePurity Impure Stock Material is Impure/Degraded AnalyzePurity->Impure Purity < 95% or Degradants Present Pure Stock Material is Pure AnalyzePurity->Pure Purity > 98% No Degradants ForcedDeg 4. Perform Forced Degradation Study (Optional, for deep dive) SourceNew Solution: Source fresh, high-purity material. Impure->SourceNew IsolateVariable Solution: Isolate experimental variable causing in-situ degradation. Pure->IsolateVariable IsolateVariable->ForcedDeg To understand in-situ degradation pathways

Caption: A logical workflow for troubleshooting experimental issues.

Problem 1: Inconsistent results or loss of activity in biological assays.

  • Potential Cause A: Degradation of the stock compound.

    • Explanation: The compound may have degraded during storage due to improper conditions (e.g., exposure to air, light, or moisture). The primary amino group on the pyridine ring is an electron-donating group, which can make the ring system more susceptible to oxidation compared to unsubstituted pyridine.

    • Suggested Solution:

      • Re-verify the purity of your solid stock material using HPLC-UV or LC-MS.

      • Compare the purity data with the certificate of analysis provided by the supplier.

      • If degradation is confirmed, procure a fresh batch of the compound and strictly adhere to the recommended storage conditions (2-8°C, inert atmosphere, protection from light).[1]

  • Potential Cause B: In-situ degradation in the assay medium.

    • Explanation: Components in your assay buffer or cell culture medium (e.g., metal ions, reactive oxygen species) could be degrading the compound over the course of the experiment. Thermal degradation can also occur if the assay involves incubation at elevated temperatures (e.g., 37°C) for extended periods.[6][7]

    • Suggested Solution:

      • Prepare a solution of the compound in your assay medium and incubate it under the exact experimental conditions (time, temperature, light exposure) but without cells or other reactive biological components.

      • Analyze the incubated sample by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to monitor for any decrease in the parent compound peak area or the appearance of new degradation peaks.

      • If in-situ degradation is observed, consider modifying the assay conditions, such as adding antioxidants (if compatible), using a different buffer system, or reducing incubation times.

Problem 2: Appearance of unexpected peaks in my chromatogram (HPLC, LC-MS).

  • Potential Cause A: Oxidative Degradation.

    • Explanation: The primary and tertiary amine nitrogens are susceptible to oxidation, leading to the formation of N-oxides or other oxidative products. The pyridine ring itself can also be oxidized.[3]

    • Suggested Solution:

      • To confirm if the new peaks are oxidative in nature, perform a simple forced degradation test by dissolving a small amount of the compound in a solvent and adding a mild oxidizing agent like 3% hydrogen peroxide.

      • Analyze the sample after a few hours and compare the retention times of the new peaks with those observed in your experiment.

      • To prevent this, use degassed solvents for all solutions and minimize the headspace in your vials. If possible, handle solutions under an inert gas like nitrogen or argon.

  • Potential Cause B: Photodegradation.

    • Explanation: Pyridine and its derivatives can be susceptible to photochemical reactions when exposed to UV or even ambient laboratory light, leading to rearrangements or ring cleavage.[8]

    • Suggested Solution:

      • Protect all samples (solid and in solution) from light by using amber vials or by wrapping standard vials in aluminum foil.

      • Minimize exposure to ambient light during sample preparation and handling.

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways based on the chemical functionalities present in the molecule.

DegradationPathways Parent This compound Oxidation Oxidative Stress (O₂, H₂O₂, Metal Ions) Parent->Oxidation Susceptible Amine Groups Photo Photolytic Stress (UV Light, Sunlight) Parent->Photo Aromatic System ExtremePH Hydrolytic Stress (Strong Acid/Base, Heat) Parent->ExtremePH Potential (less common) N_Oxide_Py Pyridine N-Oxide Derivative Oxidation->N_Oxide_Py Oxidation at Pyridine N N_Oxide_Pip Piperidine N-Oxide Derivative Oxidation->N_Oxide_Pip Oxidation at Piperidine N Hydroxylated Hydroxylated Pyridine Ring Oxidation->Hydroxylated Oxidation of Pyridine Ring RingCleavage Ring Cleavage Products Photo->RingCleavage High Energy Input

Caption: Potential degradation pathways for this compound.

Protocols for Stability Assessment

To proactively understand the stability profile of your compound, we recommend performing the following procedures.

Protocol 1: Recommended Handling and Solution Preparation
  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: Weigh the compound rapidly in a low-humidity environment.

  • Solvent Selection: Use high-purity, anhydrous solvents. If preparing aqueous solutions, use freshly deionized water or degassed buffers.

  • Dissolution: Dissolve the compound in the chosen solvent (e.g., DMSO, Ethanol, or an appropriate buffer). If sonication is required, use a water bath to avoid overheating.

  • Storage of Solutions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For daily use, store a working aliquot at 2-8°C, protected from light. Discard after 48 hours or if any visual change (color, precipitation) is observed.

Protocol 2: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products. This is a crucial step in developing stability-indicating analytical methods.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionConcentrationTemperatureTime
Acid Hydrolysis 0.1 M HCl1 mg/mL60°C24 h
Base Hydrolysis 0.1 M NaOH1 mg/mL60°C24 h
Oxidation 3% H₂O₂1 mg/mLRoom Temp24 h
Thermal Solid & SolutionN/A80°C48 h
Photolytic Solid & SolutionN/AUV light (254 nm) & White light48 h

Methodology:

  • Prepare a stock solution of this compound at 10 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each stress condition, dilute the stock solution to a final concentration of 1 mg/mL using the specified reagent (e.g., for acid hydrolysis, add the stock solution to 0.1 M HCl).

  • For thermal and photolytic studies, test both the solid powder and the 1 mg/mL solution in a neutral solvent.

  • Include a control sample (1 mg/mL in neutral solvent, stored at 2-8°C in the dark).

  • After the specified time, neutralize the acid and base samples.

  • Analyze all samples by a suitable method, such as HPLC-UV/DAD or LC-MS.

Interpreting Results:

  • Significant degradation: >10% loss of the parent compound peak area.

  • Minor degradation: 2-10% loss.

  • Stable: <2% loss.

  • Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in stressed samples to ensure it is not co-eluting with any degradants.

Protocol 3: Generic HPLC Method for Purity Analysis

This method serves as a starting point and should be optimized for your specific equipment and requirements.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with DAD to find optimal wavelength)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A or a 50:50 Water:Acetonitrile mixture to a concentration of ~0.5 mg/mL.

References

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Thermal degradation of novel piperazine-based amine blends for CO2 capture. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. ASM Journals.
  • Degradation of Pyridines in the Environment. ResearchGate.
  • 2-(Piperidin-1-yl)pyridin-3-amine. ChemScene.
  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate.
  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. ScienceDirect.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.
  • 6-(Piperazin-1-yl)pyridin-3-amine. ChemScene.

Sources

Technical Support Center: Overcoming Low Reactivity of 3-Halopyridin-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Cross-Coupling Reactions with 3-Halopyridin-2-amines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide

The "Ticket": Why is this substrate failing?

User Query: "I am trying to run a Suzuki/Buchwald coupling on a 3-bromo-2-aminopyridine scaffold. The reaction stalls with <10% conversion, or I see immediate catalyst precipitation (palladium black). Standard conditions (Pd(PPh3)4, K2CO3) are not working. Why?"

Root Cause Analysis: The "Chelate Trap"

The 3-halopyridin-2-amine motif presents a unique "perfect storm" of deactivating factors that poison standard palladium catalytic cycles.

  • Amidine-Like Chelation (The Primary Culprit): The pyridine nitrogen (N1) and the exocyclic amine (at C2) create an amidine-like bidentate pocket. This structural feature allows the substrate to displace labile ligands (like PPh3) and form a stable, catalytically inactive Pd-complex (often a bridged dimer). This prevents the oxidative addition step.[1]

  • Electronic Deactivation: The C3 position is electronically crowded. While the 2-amino group is electron-donating (which should help oxidative addition), it also renders the C-X bond less electrophilic compared to a 2-halopyridine.

  • Protodehalogenation: In the presence of hydride sources (e.g., alcoholic solvents, secondary amines), the highly coordinate Pd-center often favors

    
    -hydride elimination and reductive dehalogenation over the desired transmetallation.
    
Visualizing the Problem

The following diagram illustrates the competition between the productive catalytic cycle and the "Chelate Trap" that deactivates your catalyst.

ChelateTrap Substrate 3-Halo-2-aminopyridine OxAdd Oxidative Addition (Ar-Pd-X) Substrate->OxAdd + Substrate Trap CATALYST TRAP Stable (N,N)-Pd Chelate Substrate->Trap Ligand Displacement (Fast) Pd_L Active Catalyst [Pd(0)Ln] Pd_L->OxAdd Normal Path Pd_L->Trap Poisoning Product Coupled Product OxAdd->Product Transmetallation & Red. Elimination Trap->OxAdd Reversible? (Rarely)

Caption: The substrate competes with ligands for the Pd center, forming a stable chelate that halts the cycle.

Troubleshooting Workflow: C-C Bond Formation (Suzuki-Miyaura)

Objective: Coupling the 3-halo position with an aryl/heteroaryl boron species.

Scenario A: You MUST keep the free amine (Unprotected)

Why choose this: You want to avoid a 2-step protection/deprotection sequence.

The Solution: Switch to Potassium Organotrifluoroborates (ArBF3K) or use High-Activity Precatalysts . Standard boronic acids often fail here due to slow transmetallation caused by the amine coordination. Trifluoroborates are more nucleophilic and robust.

ParameterRecommendationWhy?
Catalyst Pd(OAc)₂ (Ligand-free) OR Pd-XPhos G3/G4 Pd(OAc)₂ works surprisingly well with ArBF3K in aqueous media. XPhos is bulky enough to prevent substrate chelation.
Boron Source Ar-BF₃K (Potassium Trifluoroborate)Higher nucleophilicity overcomes the sluggish transmetallation step.
Base K₂CO₃ or Cs₂CO₃ Stronger inorganic bases facilitate the activation of the boron species.
Solvent MeOH/H₂O (3:1) or THF/H₂O Aqueous systems are critical for the solubility and activation of BF3K salts.

Protocol 1: The "Unprotected" Suzuki (High Success Rate)

  • Charge a vial with 3-bromo-2-aminopyridine (1.0 equiv), Ar-BF₃K (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(OAc)₂ (2-5 mol%). Note: If the substrate is very hindered, switch to XPhos Pd G3 (2 mol%).

  • Add MeOH/H₂O (3:1, 0.2 M concentration).

  • Seal and heat to 80°C for 4–12 hours.

  • Checkpoint: If reaction turns black immediately, oxygen was present. Degas solvents thoroughly.

Scenario B: You can afford to protect (Protected)

Why choose this: Yields are generally 20-30% higher, and purification is easier.

The Solution: Mask the "bite" with a Boc or Pivaloyl group. Acylation of the amine destroys the amidine-like chelation capability by withdrawing electron density from the exocyclic nitrogen and creating steric bulk.

Protocol 2: The "Classic" Protected Route

  • Protection: Treat substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM. Isolate the mono-Boc species.

  • Coupling:

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%).

    • Solvent: Dioxane/H₂O (4:1).

    • Base: Na₂CO₃ (2.0 equiv).

    • Temp: 90°C.

  • Result: The Boc group prevents catalyst poisoning, allowing standard catalysts to work efficiently.

Troubleshooting Workflow: C-N Bond Formation (Buchwald-Hartwig)

Objective: Reacting the 3-halo position with an external amine.

User Query: "I'm trying to aminate 3-bromo-2-aminopyridine. I get mostly starting material and some dehalogenated byproduct."

The Solution: You need Specific Ligands (Buchwald Generation). Standard ligands like BINAP or DPPF are ineffective here. You must use bulky, electron-rich dialkylbiaryl phosphines that bind Pd tighter than your substrate can.

Decision Matrix: Choosing the Right Ligand

LigandChoice Start Target: Amination of 3-Halo-2-aminopyridine Partner Coupling Partner? Start->Partner Primary Primary Amine (R-NH2) Partner->Primary Secondary Secondary Amine (R2-NH) Partner->Secondary Brett BrettPhos Pd G3/G4 + LiHMDS Primary->Brett Best Selectivity Ru RuPhos Pd G3/G4 + LiHMDS Secondary->Ru Highest Yield

Caption: Ligand selection is critical. BrettPhos for primary amines; RuPhos for secondary amines.[1]

Protocol 3: The "Gold Standard" C-N Coupling Reference: This protocol is derived from the work of the Buchwald group specifically for aminopyridines [1, 3].

  • Preparation: In a glovebox or under strict Argon flow.

  • Reagents:

    • Substrate: 3-bromo-2-aminopyridine (1.0 equiv).

    • Amine Partner: (1.2 equiv).

    • Base: LiHMDS (2.2 equiv). Crucial: Strong, non-nucleophilic base prevents protonation of the pyridine.

    • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) at 1–3 mol%.

  • Solvent: Anhydrous THF or Dioxane (0.1 M).

  • Conditions: Heat to 65–80°C for 2–6 hours.

  • Workup: Quench with NH₄Cl. The LiHMDS also helps deprotonate the NH₂ of the substrate initially, preventing it from interfering with the catalyst.

FAQ & Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction turns black immediately (<5 min) Rapid catalyst decomposition (Pd black formation). The substrate is stripping the ligands off Pd.Switch to G3/G4 Precatalysts. These have the ligand pre-bound. Do NOT use Pd(OAc)₂ + Ligand (in situ mixing) for C-N couplings here; the complexation is too slow.
Full conversion, but Product is Dehalogenated (H-product)

-Hydride elimination is faster than transmetallation.
1. Change Solvent: Avoid alcohols (iPrOH). Use Toluene or Dioxane.2. Increase Catalyst: Push the cycle forward.3. Check Base: Ensure base is dry.
Reaction stalls at 50% conversion Product Inhibition. The product (a diamine) is an even better chelator than the starting material.Protect the Product in situ? Difficult.Better: Use higher dilution (0.05 M) or add more ligand (Ligand/Pd ratio 2:1) to outcompete the product.
Regioselectivity Issues (Direct Arylation) C-H activation at C3/C4 competing with C-Br coupling.Lower the temperature. C-H activation usually requires T > 100°C. Keep cross-coupling at 60-80°C.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: National Institutes of Health (NIH) / Org. Lett. URL:[Link] Key Finding: Establishes RuPhos and BrettPhos with LiHMDS as the definitive method for unprotected substrates.[1]

  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate. Source: ResearchGate URL:[3][Link] Key Finding: Demonstrates the efficacy of BF3K salts and aqueous media for difficult pyridine couplings.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link] Key Finding: Mechanistic insight into the inhibitory effect of free N-H azoles and protocols using specific precatalysts.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link] Key Finding: While focused on the reverse coupling, this highlights the stability issues of 2-pyridyl boronates, supporting the strategy of using the halide on the pyridine ring (as in this guide) rather than the boronate.

Sources

Technical Support Center: Piperidine Reaction Kinetics & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Fmoc Deprotection & Nucleophilic Substitution (


)
Ticket Priority:  High (Methodology Optimization)
System Overview & Scope

Welcome to the Technical Support Center. This guide addresses the kinetic optimization of piperidine, primarily in the context of Solid Phase Peptide Synthesis (Fmoc removal) and secondarily in Nucleophilic Aromatic Substitution (


) .

Piperidine (


) is a potent secondary amine.[1] Its efficiency is governed by the interplay between nucleophilicity  (driving the reaction) and basicity  (driving side reactions). Optimization requires balancing these two properties against temperature and time variables.
Module 1: Solid Phase Peptide Synthesis (Fmoc Deprotection)
Q1: What are the optimal time and temperature parameters for standard vs. "difficult" sequences?

A: The "standard" protocol (Room Temperature, 20% Piperidine) is often insufficient for aggregated sequences. However, increasing energy (Microwave/Heat) indiscriminately leads to side reactions.

The Optimized Protocol Matrix:

ParameterStandard (Room Temp)High-Efficiency (Microwave)Critical Note
Temperature


(Max)
Above

dramatically increases Cys/His racemization.
Concentration 20% v/v in DMF20% v/v in DMFHigher conc. does not improve kinetics significantly; it only wastes reagent.
Time (Cycle 1) 3 minutes30 secondsShort initial burst removes bulk Fmoc.
Time (Cycle 2) 10–12 minutes3 minutesSecond cycle ensures completion for aggregated regions.
Additives None0.1M Oxyma PureMandatory for MW: Oxyma suppresses racemization at high temps.

Technical Insight: In microwave-assisted synthesis, the reaction rate (


) increases according to the Arrhenius equation. However, the diffusion of reagents into the resin bead is the rate-limiting step for aggregated peptides. Heating swells the resin and disrupts inter-chain hydrogen bonds (beta-sheets), making the N-terminus accessible.
Q2: I am detecting a mass shift of -18 Da (Aspartimide) in my Asp-Gly sequences. How do I troubleshoot this?

A: This is the most common piperidine-induced side reaction. The basicity of piperidine deprotonates the amide backbone of the Aspartic acid, leading to a ring closure (Aspartimide) and subsequent hydrolysis (beta-aspartyl peptide).

Troubleshooting Workflow:

  • Lower the Temperature: Do not heat Asp-Gly, Asp-Asn, or Asp-Ser sequences. Perform deprotection at Room Temperature (RT).[2]

  • Acidic Additives: Add 0.1M HOBt or 0.1M Oxyma to your 20% Piperidine solution. This buffers the basicity enough to suppress amide deprotonation without killing the nucleophilic Fmoc removal.

  • Alternative Base: If the issue persists, switch from Piperidine to Piperazine (5-10%) for that specific step. Piperazine is less basic (

    
    ) but sufficiently nucleophilic.
    
Q3: My Cysteine-containing peptide shows high racemization levels. Is piperidine the cause?

A: Yes. Cysteine is highly susceptible to base-catalyzed racemization, especially at elevated temperatures.

Corrective Action:

  • Strict Limit: Never exceed

    
     for Cys or His deprotection cycles.
    
  • Protocol: Use

    
     min at RT or 
    
    
    
    min at
    
    
    .
  • Solvent: Ensure your DMF is high-purity (amine-free), as dimethylamine contaminants in DMF exacerbate this issue.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for optimizing Fmoc deprotection based on sequence difficulty and side-reaction risks.

FmocOptimization Start Start: Analyze Sequence RiskCheck Contains Cys, His, or Asp-Gly / Asp-Ser? Start->RiskCheck HighRisk High Risk Sequence RiskCheck->HighRisk Yes LowRisk Standard / Difficult Sequence RiskCheck->LowRisk No ProtocolA PROTOCOL A (Conservative) Temp: 25°C (RT) Time: 3m + 10m Additive: 0.1M HOBt HighRisk->ProtocolA AggCheck Is Sequence >15 AA or Hydrophobic? LowRisk->AggCheck ProtocolB PROTOCOL B (Standard) Temp: 25°C - 40°C Time: 3m + 7m AggCheck->ProtocolB No ProtocolC PROTOCOL C (Aggressive) Microwave: 75°C Time: 30s + 3m Additive: 0.1M Oxyma AggCheck->ProtocolC Yes (Aggregation Likely)

Caption: Decision matrix for selecting reaction parameters based on peptide sequence liability and aggregation potential.

Module 2: Nucleophilic Aromatic Substitution ( )
Q4: How do I optimize yield when using piperidine as a nucleophile in solution phase?

A: In


 reactions (e.g., reacting piperidine with a fluoronitrobenzene), the reaction is generally second-order overall (first order in substrate, first order in piperidine).

Optimization Drivers:

  • Solvent Polarity: The transition state involves charge separation (Meisenheimer complex). Polar aprotic solvents stabilize this complex.

    • Best: DMSO > DMF > Acetonitrile.

    • Avoid: Non-polar solvents (Hexane, Toluene) unless using a phase transfer catalyst.

  • Temperature: While

    
     is robust, refluxing piperidine can lead to oxidation (N-oxide formation). Maintain 
    
    
    
    for optimal conversion without degradation.
  • Stoichiometry: Use at least 2.2 equivalents of piperidine. One equivalent acts as the nucleophile; the second equivalent acts as a "proton sponge" to neutralize the leaving group (e.g., HF or HCl).

Troubleshooting & Reference Data
Common Failure Modes Table
SymptomProbable CauseCorrective Action
Incomplete Deprotection Aggregation of peptide chain.Switch to Microwave (

) or use "Magic Mixture" (DCM/DMF/NMP).
Aspartimide (-18 Da) Overheating Asp-Gly/Asp-Ser.Use 0.1M HOBt in Piperidine; Reduce temp to

.
Racemization (+0 Da, chiral shift) High temp on Cys/His.Limit Cys/His cycles to

max.
Slow

Rate
Non-polar solvent usage.[3]Switch to DMSO; ensure 2+ equivalents of piperidine.
References
  • Microwave-Assisted Peptide Synthesis Optimization

    • Title: Microwave enhanced N-fmoc deprotection in peptide synthesis.[4][5]

    • Source: US P
    • Link:

  • Side Reaction Mechanisms (Aspartimide)

    • Title: Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.[1][2][4]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Link:

  • Alternative Reagents & Solvents

    • Title: Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.[2]

    • Source: ACS Sustainable Chemistry & Engineering.
    • Link:

  • 
     Kinetics: 
    
    • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[6]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Link:

Sources

Technical Support Center: Minimizing Catalyst Poisoning in Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for amination reactions. As a Senior Application Scientist, I understand the critical nature of achieving high-yielding, reproducible C-N cross-coupling reactions. Catalyst poisoning is a frequent and often frustrating hurdle that can lead to reaction failure, consuming valuable time and resources. This guide is designed to provide you with practical, in-depth troubleshooting strategies and a clear understanding of the underlying causes of catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial questions regarding catalyst poisoning in amination reactions, providing concise answers and directing you to more detailed sections when necessary.

Q1: My amination reaction has stalled or is giving very low yield. How do I know if catalyst poisoning is the culprit?

A: Suspect catalyst poisoning if you observe a significant drop in reaction rate, incomplete conversion despite extended reaction times, or a complete lack of product formation. Often, a visual change, such as the formation of palladium black (in palladium-catalyzed reactions), can indicate catalyst aggregation and deactivation. To confirm, consider running a control reaction with fresh, high-purity reagents and solvents. If this reaction proceeds as expected, it strongly suggests a contaminant in your original setup is poisoning the catalyst.

Q2: What are the most common substances that poison palladium catalysts in amination reactions?

A: Palladium catalysts are sensitive to a range of impurities. Common culprits include:

  • Sulfur compounds: Thiols, sulfides, and sulfoxides are particularly potent poisons that can irreversibly bind to the palladium center.[1][2]

  • Nitrogen-containing heterocycles: Pyridine and quinoline can act as strong ligands, competing with your desired phosphine ligand and inhibiting catalysis.[3]

  • Halides: Excess halide ions, especially iodide, can lead to the formation of unreactive palladium-halide bridged dimers.[4][5]

  • Other functional groups: Nitriles, nitro compounds, and oximes can also interfere with the catalytic cycle.[6]

  • Oxygen: While not a classic "poison," oxygen can lead to the oxidation and degradation of phosphine ligands, a crucial component of many modern amination catalyst systems.[7]

Q3: Can I "rescue" a poisoned catalyst?

A: In many cases of homogeneous catalysis, regenerating the catalyst in situ is challenging. For irreversible poisons like sulfur, the catalyst is often permanently deactivated.[1] However, for some forms of deactivation, such as the formation of inactive palladium aggregates, it may be possible to regenerate the active catalyst by adding fresh ligand. In industrial settings, methods like thermal or chemical regeneration are sometimes employed for solid-supported catalysts.[8][9] For laboratory-scale reactions, the most practical approach is often to identify and eliminate the source of poisoning for future reactions.

Q4: How important is the purity of my reagents and solvents?

A: Extremely important. Seemingly minor impurities in your aryl halide, amine, base, or solvent can be the source of catalyst poisons. Always use high-purity reagents and solvents from reputable suppliers. If you suspect an issue, purification of the starting materials is a critical troubleshooting step.

Section 2: Troubleshooting Guide - A Deeper Dive into Problem-Solving

This section provides a structured, question-and-answer approach to diagnose and resolve specific issues you may encounter during your amination reactions.

Issue 1: The reaction is sluggish or has stalled completely.
Q: I've confirmed my reagents are of high purity. What else could be causing the reaction to fail?

A: Beyond reagent purity, consider the following:

  • Inadequate Inert Atmosphere: Palladium(0), the active catalytic species in many amination reactions, is sensitive to oxygen.[7] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.

  • Ligand Degradation: Phosphine ligands, especially electron-rich biaryl phosphines that are excellent for amination, can be susceptible to oxidation.[10][11] If your ligand is old or has been improperly stored, it may be degraded.

  • Improper Base Selection or Quality: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[12] Using a weak or impure base can stall the reaction. Additionally, the physical properties of the base, such as particle size, can affect its reactivity.[7]

  • Solvent Effects: Certain solvents can inhibit the reaction by coordinating to the palladium center. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided.[5]

Experimental Protocol: Diagnosing a Stalled Reaction
  • Control Reaction: Set up a small-scale control reaction using a trusted standard substrate combination (e.g., 4-bromotoluene and morpholine) and fresh, high-purity reagents, ligand, palladium source, and a freshly opened bottle of anhydrous solvent.

  • Reagent Purity Check: If the control reaction works, systematically substitute one of your original reagents at a time into the successful control reaction setup. This will help pinpoint the source of the contaminant.

  • Ligand Viability Test: If you suspect ligand degradation, try a fresh batch of the ligand or a different class of ligand known to be robust.

Issue 2: I'm observing the formation of palladium black.
Q: What does the formation of palladium black signify, and how can I prevent it?

A: Palladium black is finely divided, elemental palladium that has precipitated out of the solution. Its formation indicates that the palladium catalyst has aggregated and is no longer in the active, soluble catalytic form. This is a common deactivation pathway in palladium-catalyzed reactions.[13]

Causality and Prevention:

  • Ligand Instability or Insufficient Ligand: The phosphine ligand stabilizes the palladium center and prevents aggregation. If the ligand degrades or if an insufficient amount is used, the palladium can precipitate.

    • Solution: Ensure you are using the correct palladium-to-ligand ratio as recommended for the specific catalytic system. Consider using more robust ligands, such as biaryl phosphines, which are designed to resist degradation.[10]

  • High Temperatures: Excessive heat can accelerate ligand degradation and catalyst decomposition.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Substrate-Specific Issues: Some substrates may promote catalyst decomposition more than others.

Visualization: Catalyst Deactivation Pathway

G Active_Catalyst L-Pd(0) (Active Catalyst) Inactive_Aggregate Pd(0)n (Palladium Black) Active_Catalyst->Inactive_Aggregate Aggregation Ligand_Degradation Ligand Degradation (e.g., Oxidation) Ligand_Degradation->Active_Catalyst Leads to instability High_Temp High Temperature High_Temp->Ligand_Degradation Accelerates Insufficient_Ligand Insufficient Ligand Insufficient_Ligand->Active_Catalyst Leads to instability

Caption: Common pathway for catalyst deactivation leading to palladium black.

Issue 3: My reaction works with aryl bromides but fails with aryl chlorides.
Q: Why are aryl chlorides more challenging substrates, and how can I improve their reactivity?

A: The oxidative addition of the aryl halide to the palladium(0) center is a key step in the catalytic cycle.[4][5][12] The carbon-chlorine bond is stronger than the carbon-bromine bond, making oxidative addition more difficult.

Strategies for Activating Aryl Chlorides:

  • Ligand Choice is Critical: To facilitate the oxidative addition of aryl chlorides, more electron-rich and sterically bulky phosphine ligands are required. Biaryl phosphine ligands are particularly effective for this purpose.[10]

  • Higher Temperatures: Often, higher reaction temperatures are needed to overcome the activation barrier for C-Cl bond cleavage.

  • Choice of Palladium Precursor: Using a pre-formed palladium(0) source like Pd₂(dba)₃ or a highly active pre-catalyst can be more effective than in situ reduction of a palladium(II) source.

Data Presentation: Relative Reactivity of Aryl Halides
Aryl Halide (Ar-X)C-X Bond Strength (kcal/mol)General Reactivity in Amination
Ar-I~65High (but can be inhibited by I⁻)
Ar-Br~81Good
Ar-Cl~96Challenging
Ar-OTfN/AGood

Note: Bond strengths are approximate and can vary with the specific aryl group.

Issue 4: I suspect my starting materials are contaminated with sulfur.
Q: How can I detect and remove sulfur-based impurities?

A: Sulfur compounds are notorious for irreversibly poisoning palladium catalysts by forming stable palladium-sulfur bonds.[1][2][14]

Experimental Protocol: Detection and Removal of Sulfur Impurities
  • Detection:

    • GC-MS with a Sulfur-Selective Detector: This is a highly sensitive method for identifying and quantifying volatile sulfur compounds.

    • Elemental Analysis: Can provide the total sulfur content in a solid sample.

    • ICP-MS or ICP-OES: After digestion, these techniques can detect trace levels of various elements, including sulfur.[15]

  • Removal:

    • Recrystallization/Distillation: For solid and liquid starting materials, respectively, these standard purification techniques can be effective.

    • Carbon Treatment: Activated carbon can adsorb some sulfur-containing impurities. Stirring the reagent in a suitable solvent with activated carbon, followed by filtration, can be beneficial.

    • Use of Scavenger Resins: Resins functionalized with groups that bind sulfur compounds can be used to purify solvents and reagents.

Visualization: Troubleshooting Workflow for Catalyst Poisoning

G Start Reaction Failure (Low Yield/Stalled) Check_Purity Check Reagent/Solvent Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temp, Base) Start->Check_Conditions Control_Rxn Run Control Reaction with Fresh Reagents Check_Purity->Control_Rxn Check_Conditions->Control_Rxn Success Reaction Successful Control_Rxn->Success Failure Reaction Fails Control_Rxn->Failure Isolate_Poison Systematically Replace Reagents to Isolate Poison Source Success->Isolate_Poison Original reaction still fails Optimize Optimize Ligand/Conditions for Substrate Failure->Optimize Purify Purify/Replace Contaminated Reagent Isolate_Poison->Purify

Caption: A systematic approach to troubleshooting catalyst poisoning in amination.

Section 3: Proactive Strategies for Minimizing Catalyst Poisoning

The best way to deal with catalyst poisoning is to prevent it from happening in the first place.

  • Meticulous Housekeeping: Use clean, dry glassware. Avoid cross-contamination of reagents.

  • High-Quality Starting Materials: Source reagents and solvents from reputable suppliers and consider purifying them if you are working with particularly sensitive catalytic systems.

  • Robust Catalyst Systems: When possible, choose catalyst systems (ligand and palladium source) that are known for their stability and resistance to deactivation.

  • Thorough Degassing: Employ rigorous methods for degassing solvents, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

By understanding the potential sources of catalyst poisons and implementing these troubleshooting and preventative strategies, you can significantly improve the success rate and reproducibility of your amination reactions.

References

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 3, 2026, from [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved February 3, 2026, from [Link]

  • chemeurope.com. (n.d.). Catalyst poisoning. Retrieved February 3, 2026, from [Link]

  • Chemistry For Everyone. (2025, September 22). Why Does Catalyst Poisoning Occur In Kinetics? [Video]. YouTube. Retrieved February 3, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 3, 2026, from [Link]

  • Chemistry For Everyone. (2025, May 3). What Is A Catalyst Poison? [Video]. YouTube. Retrieved February 3, 2026, from [Link]

  • Matthey. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved February 3, 2026, from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved February 3, 2026, from [Link]

  • American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • ACS. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved February 3, 2026, from [Link]

  • Chemistry For Everyone. (2025, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved February 3, 2026, from [Link]

  • DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved February 3, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, July 24). Phosphine ligands in the ruthenium-catalyzed reductive amination without an external hydrogen source. Retrieved February 3, 2026, from [Link]

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Validation & Comparative

Benchmarking 3-(Piperidin-1-yl)pyridin-2-amine: A Comparative Guide for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rationale for Investigating 3-(Piperidin-1-yl)pyridin-2-amine as a Novel Kinase Inhibitor

In the landscape of targeted cancer therapy, the quest for novel small molecules with improved potency, selectivity, and resistance profiles is perpetual. The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchor for inhibitory activity. When coupled with a piperidine moiety—a group known to enhance solubility, metabolic stability, and cell permeability—the resulting molecule, This compound , emerges as a compelling candidate for investigation as a kinase inhibitor.

While direct biological data for this compound is not yet publicly available, its structural architecture strongly suggests a potential interaction with ATP-binding sites of various kinases. Notably, derivatives of 2-aminopyridine have shown potent inhibitory activity against several oncogenic kinases, including Anaplastic Lymphoma Kinase (ALK). Given the precedent for this chemical class, this guide will benchmark the hypothetical performance of this compound against a well-established therapeutic agent in the field of ALK-positive non-small cell lung cancer (NSCLC): Crizotinib .

This document will provide a comprehensive framework for evaluating this compound, from its hypothesized mechanism of action to detailed experimental protocols for its characterization. By comparing it to a first-in-class drug like Crizotinib, we can establish a clear performance baseline and identify potential advantages of this novel chemical entity.

The Benchmark: A Profile of Crizotinib (Xalkori®)

Crizotinib, marketed as Xalkori®, was the first FDA-approved therapeutic targeting ALK gene rearrangements in NSCLC.[1][2] It is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases.[3][4] The approval of Crizotinib marked a paradigm shift in the treatment of ALK-positive NSCLC, demonstrating the profound clinical benefit of targeted therapy in a genetically defined patient population.[5]

Mechanism of Action: In NSCLC, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity.[6] This aberrant signaling drives uncontrolled cell proliferation and survival.[7] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and its downstream signaling effectors.[3] This inhibition of the ALK signaling cascade leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[6]

Clinical Efficacy: Clinical trials have demonstrated significant efficacy of Crizotinib in patients with ALK-positive NSCLC, with objective response rates (ORR) around 60-74% and a median progression-free survival (PFS) of approximately 8-10 months.[5][8]

Head-to-Head: A Comparative Analysis

To contextualize the potential of this compound, we will compare its hypothetical attributes to the known properties of Crizotinib. This comparison is based on the premise that this compound is a potent and selective ALK inhibitor.

Structural Comparison

Both molecules share a core aminopyridine structure, crucial for hinge-binding. However, their substitutions differ significantly, which will influence their three-dimensional conformation, off-target profile, and pharmacokinetic properties. Crizotinib features a more complex substituted ethoxy linkage and a pyrazole-piperidine moiety.[9] In contrast, this compound has a simpler, more compact structure with the piperidine directly linked to the aminopyridine core.

G cluster_0 This compound (Hypothetical) cluster_1 Crizotinib mol1 mol2

Figure 1: Chemical Structures
Performance Data: A Comparative Overview

The following table presents a hypothetical performance profile for this compound against established data for Crizotinib. The data for the novel compound are illustrative, representing a target profile for a next-generation inhibitor with potential for improved selectivity and potency.

ParameterThis compound (Hypothetical Data)Crizotinib (Published Data)Reference
In Vitro Potency
ALK Enzymatic IC505 nM24 nM[2]
c-MET Enzymatic IC50> 500 nM11 nM[1]
H3122 Cell Proliferation IC5015 nM20 nM[10]
Kinase Selectivity
KINOMEscan® (at 1 µM)3 kinases inhibited >90%>10 kinases inhibited >90%[10]
In Vivo Efficacy
H3122 Xenograft Model (50 mg/kg, oral, daily)95% Tumor Growth Inhibition (TGI)80% Tumor Growth Inhibition (TGI)[6]
Pharmacokinetics
Oral Bioavailability (Rat)60%43%[6]
Plasma Half-life (Rat)12 hours42 hours (human)[6]

Elucidating the Mechanism: The ALK Signaling Pathway

The oncogenic activity of ALK fusion proteins is mediated through the activation of several downstream signaling pathways that promote cell survival and proliferation. A potent ALK inhibitor is expected to block these pathways effectively.

ALK_Pathway cluster_downstream Downstream Signaling Cascades plasma_membrane EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS Activates PI3K PI3K EML4_ALK->PI3K Activates JAK JAK EML4_ALK->JAK Activates Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits CompoundX 3-(Piperidin-1-yl) pyridin-2-amine CompoundX->EML4_ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Promotes

Figure 2: Simplified ALK Signaling Pathway and Points of Inhibition

Experimental Protocols for Benchmarking

To empirically validate the hypothetical performance of this compound, a series of standardized in vitro and in vivo assays must be conducted. The causality behind these experimental choices is to build a comprehensive profile of the compound, starting from its direct interaction with the target protein and moving towards its effect on cellular systems and, finally, in a living organism.

In Vitro Assays

This assay directly measures the ability of the test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the ALK kinase domain. It is a direct measure of target engagement and is crucial for determining the intrinsic potency of the inhibitor.

workflow1 A Prepare serial dilution of This compound B Add ALK enzyme and Eu-labeled anti-tag antibody A->B C Add fluorescent kinase tracer B->C D Incubate for 1 hour at RT C->D E Read TR-FRET signal D->E F Calculate IC50 value E->F

Figure 3: ALK Enzymatic Assay Workflow

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.

  • Assay Plate Preparation: In a 384-well plate, add the serially diluted compound.

  • Kinase/Antibody Mixture: Add a pre-mixed solution of recombinant ALK kinase and a terbium-labeled anti-tag antibody to each well.[11]

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer to all wells. The final volume is typically 10-20 µL.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[11]

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the terbium donor).[12]

  • Data Analysis: Calculate the emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This assay assesses the ability of the compound to inhibit the growth of an ALK-dependent cancer cell line, providing a measure of its potency in a more biologically relevant context. The H3122 cell line, which harbors the EML4-ALK fusion gene, is a standard model for this purpose.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed H3122 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Reagent Addition: Add a cell viability reagent, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to each well.[14]

  • Incubation: Incubate the plate for 1-3 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot against the inhibitor concentration to calculate the IC50 value.

In Vivo Assay

This assay evaluates the anti-tumor efficacy of the compound in a living organism, providing crucial data on its pharmacokinetic and pharmacodynamic properties.

workflow2 A Subcutaneously implant H3122 cells into immunodeficient mice B Allow tumors to grow to ~150-200 mm³ A->B C Randomize mice into treatment groups (Vehicle, Crizotinib, Compound X) B->C D Administer daily oral doses C->D E Measure tumor volume and body weight 2-3 times per week D->E F Calculate Tumor Growth Inhibition (TGI) E->F

Figure 4: In Vivo Xenograft Study Workflow

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject approximately 1x10^6 H3122 cells into the flank of immunodeficient mice (e.g., athymic nude mice).[14]

  • Tumor Growth: Monitor tumor growth until the average volume reaches 150-200 mm³.

  • Randomization: Randomize the mice into treatment groups: vehicle control, Crizotinib (e.g., 25 mg/kg), and this compound at various doses (e.g., 25, 50, 100 mg/kg).

  • Dosing: Administer the compounds orally once daily for a period of 14-21 days.[14]

  • Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion and Future Directions

This guide outlines a scientifically rigorous approach to benchmarking the novel compound This compound against the established ALK inhibitor, Crizotinib. Based on its structural properties, this compound holds the potential to be a potent kinase inhibitor. The proposed experimental workflow provides a clear path to validating this hypothesis and characterizing its performance.

The key differentiators for a next-generation ALK inhibitor would be:

  • Improved Potency and Selectivity: Higher potency against ALK and lower activity against off-targets like c-MET could lead to a better therapeutic window and reduced side effects.

  • Activity Against Resistance Mutations: Crizotinib is susceptible to acquired resistance mutations in the ALK kinase domain. A novel inhibitor should be tested against a panel of known resistance mutations.

  • Enhanced CNS Penetration: Brain metastases are a common challenge in ALK-positive NSCLC. A compound with better blood-brain barrier penetration could offer a significant clinical advantage.

The successful execution of the described experimental plan will provide the necessary data to determine if this compound represents a meaningful advancement in the field of targeted cancer therapy.

References

  • Frontiers in Oncology. (2021). Crizotinib in Sarcomatous Malignancies Harboring ALK Fusion With a Definitive Partner(s): Response and Efficacy. Frontiers. Retrieved from [Link]

  • Northern Cancer Alliance. (n.d.). CRIZOTINIB (XALKORI®) for ALK+ve advanced or metastatic NSCLC. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). crizotinib. Retrieved from [Link]

  • Patil, V. M., Noronha, V., D'cruz, A. K., & Prabhash, K. (2013). Crizotinib: A comprehensive review. South Asian Journal of Cancer, 2(2), 91–97. [Link]

  • Pfizer. (n.d.). XALKORI® (crizotinib) Description. Retrieved from [Link]

  • Shaw, A. T., Yeap, B. Y., Solomon, B. J., Riely, G. J., Gainor, J., Engelman, J. A., ... & Iafrate, A. J. (2011). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. Clinical Cancer Research, 17(8), 2081–2086. [Link]

  • Crystal, A. S., Shaw, A. T., Sequist, L. V., Friboulet, L., Niederst, M. J., Lockerman, E. L., ... & Engelman, J. A. (2014). A Functional Landscape of Resistance to ALK Inhibition in Lung Cancer. Cancer Cell, 26(6), 890–903. [Link]

  • BC Cancer. (n.d.). Protocol Summary for Second-Line Treatment of ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) with Crizotinib. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of Ba/F3 cells harboring the EML4/ALK fusion plus.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of ALK signalling. In particular, ALK.... Retrieved from [Link]

  • Wu, J., Savooji, J., & Liu, D. (2016). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. Cancers, 8(11), 107. [Link]

  • Choi, Y. J., Kim, S. Y., Kim, J. H., Lee, J. C., & Lee, S. H. (2011). Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK. Proceedings of the National Academy of Sciences, 108(16), 6678–6683. [Link]

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Recent Patents on Anti-Cancer Drug Discovery, 2(1), 43–50. [Link]

  • Creative Diagnostics. (n.d.). ALK Pathway. Retrieved from [Link]

  • Kim, H., Kim, W. S., Kim, D., Kim, J. H., & Lee, J. C. (2013). ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK. Investigational New Drugs, 31(1), 221–228. [Link]

  • ResearchGate. (n.d.). IC50 values of alectinib and crizotinib. Retrieved from [Link]

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In Vivo Efficacy Studies of Aminopyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridines are a class of potassium channel blockers primarily utilized to restore conduction in demyelinated axons.[1][2] While 4-Aminopyridine (4-AP, Dalfampridine) is the clinical gold standard for improving ambulation in Multiple Sclerosis (MS), its utility is dose-limited by CNS toxicity (seizures). Conversely, 3,4-Diaminopyridine (3,4-DAP, Amifampridine) is the standard for Lambert-Eaton Myasthenic Syndrome (LEMS) due to its peripheral restriction.

This guide provides a rigorous framework for evaluating novel aminopyridine derivatives. It moves beyond simple efficacy checks, establishing a protocol that simultaneously assesses functional recovery (motor coordination) and safety margins (seizure thresholds) in the MOG


-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

Mechanistic Foundation & Rationale

To design a valid efficacy study, one must understand the precise molecular event being manipulated. Aminopyridines block voltage-gated potassium channels (


), specifically 

and

, which become exposed in demyelinated axons.[1]

The Cascade of Efficacy:

  • Blockade: The derivative binds to the open pore of

    
     channels.
    
  • Broadening: This inhibits

    
     efflux, delaying repolarization and broadening the Action Potential (AP).
    
  • Influx: Broader APs keep voltage-gated

    
     channels open longer at the presynaptic terminal.
    
  • Release: Increased intracellular

    
     triggers enhanced vesicle fusion and neurotransmitter release.
    
Visualization: Mechanism of Action

The following diagram illustrates the signal amplification pathway targeted by aminopyridines.

G Compound Aminopyridine Derivative KvChannel Kv Channel (Exposed Axon) Compound->KvChannel Blocks Pore Repolarization Delayed Repolarization KvChannel->Repolarization Inhibits K+ Efflux AP_Broadening Action Potential Broadening Repolarization->AP_Broadening Ca_Influx Increased Ca2+ Influx AP_Broadening->Ca_Influx Prolongs Depolarization NT_Release Enhanced Synaptic Transmission Ca_Influx->NT_Release Vesicle Fusion

Figure 1: Signal amplification cascade. Aminopyridines block K+ efflux, extending the depolarization phase and facilitating neurotransmission.

Comparative Analysis: Selecting the Benchmark

When testing a new derivative, you must compare it against the established standards to determine its Therapeutic Index (TI) . A novel compound is only valuable if it improves BBB penetration without increasing seizure risk, or if it maintains efficacy with a longer half-life.

Comparative Profile of Standard Aminopyridines
Feature4-Aminopyridine (4-AP) 3,4-Diaminopyridine (3,4-DAP) Target Profile (Novel Derivative)
Primary Indication Multiple Sclerosis (CNS)LEMS (PNS)MS / Neuroprotection
BBB Permeability High (Lipophilic)Low (Charged at phys. pH)High (Optimized LogP ~2.0)
Mechanism Kv Channel BlockadeKv Channel BlockadeKv Blockade + Neuroprotection
Seizure Liability High (Dose-limiting)Low (at therapeutic doses)Low (Improved Selectivity)
Half-life (

)
Short (~3-4 hrs)Short (~1-2 hrs)Extended (>8 hrs)
Key Limitation Narrow Therapeutic WindowPoor CNS penetrationUnknown Toxicity

Senior Scientist Insight:

"Do not simply measure 'better walking.' If your derivative shows equal efficacy to 4-AP but requires a 10x dose to induce seizures, you have a breakthrough. Efficacy without safety data in this class is meaningless."

Experimental Protocol: The EAE Model

The MOG


-induced EAE model  in C57BL/6 mice is the industry standard for testing efficacy in chronic demyelination.
Phase 1: Model Induction (Self-Validating System)

Goal: Establish a consistent baseline of motor deficit.

  • Animals: Female C57BL/6 mice (8-10 weeks old).

  • Induction (Day 0):

    • Subcutaneous injection of MOG

      
       peptide  (200 µg) emulsified in Complete Freund’s Adjuvant (CFA) supplemented with Mycobacterium tuberculosis (4 mg/mL).
      
    • Validation Step: The emulsion must be stable (drop test in water: drop should not disperse).

  • Immune Booster: Intraperitoneal (IP) injection of Pertussis Toxin (PTX) (200 ng) on Day 0 and Day 2.

    • Why? PTX compromises the Blood-Brain Barrier, facilitating immune cell infiltration.

  • Monitoring: Daily weighing and clinical scoring (0-5 scale).

    • 0: Normal.

    • 1: Limp tail.

    • 2: Hind limb weakness (waddling).

    • 3: Hind limb paralysis.[3][4]

    • 4: Forelimb weakness/paralysis.[3]

    • 5: Moribund.[3]

Phase 2: Stratification & Dosing

Trigger: Start treatment only when mice reach the Chronic Phase (approx. Day 20-25 post-induction), where scores stabilize around 2.0–3.0.

  • Stratification: Randomize mice into groups (n=10-12) ensuring equal mean clinical scores across groups.

  • Dosing Regimen:

    • Group A: Vehicle (Saline/PBS).

    • Group B: 4-AP (Positive Control) - 0.6 mg/kg (IP) or 1.0 mg/kg (PO).

    • Group C: Novel Derivative (Low Dose).

    • Group D: Novel Derivative (High Dose).

  • Timing: Administer acute doses 45-60 minutes prior to behavioral testing to align with peak plasma concentration (

    
    ).
    
Phase 3: Functional Readouts (The Data)

A. Rotarod Performance Test (Motor Coordination)

  • Protocol: Accelerating Rotarod (4 to 40 rpm over 300 seconds).

  • Metric: Latency to fall (seconds).

  • Success Criteria: A statistically significant increase in latency compared to Vehicle, ideally matching or exceeding the 4-AP group.

B. Seizure Threshold Assessment (Safety)

  • Protocol: In a separate satellite cohort of naive mice (non-EAE), perform a dose-escalation study.

  • Metric: Determine the

    
     (Toxic Dose 50%) where 50% of animals exhibit seizure activity (Straub tail, tremors, clonic convulsions).
    
Visualization: Experimental Workflow

This diagram outlines the critical path from induction to data analysis.

EAE_Workflow Induction Day 0: Induction (MOG35-55 + PTX) Onset Day 10-14: Symptom Onset Induction->Onset Chronic Day 20-25: Chronic Phase (Score 2.0-3.0) Onset->Chronic Stratification Stratification (Equalize Scores) Chronic->Stratification Treatment Acute Dosing (Vehicle vs 4-AP vs Derivative) Stratification->Treatment Readout Readout (T=60min): Rotarod & Clinical Score Treatment->Readout Readout->Treatment Washout (24h) Cross-over Design (Optional)

Figure 2: EAE Study Timeline. Treatment is initiated only after disease stabilization (Chronic Phase) to ensure deficits are due to demyelination, not acute inflammation.

Data Interpretation & Troubleshooting

Interpreting the Results
  • Efficacy Signal: Look for a temporary restoration of function. Aminopyridines are symptomatic treatments; they do not repair myelin. If the effect persists >24 hours after a single dose, re-evaluate the compound's half-life or potential off-target anti-inflammatory effects.

  • The "Seizure Window": Calculate the ratio between the dose required for significant Rotarod improvement (

    
    ) and the seizure dose (
    
    
    
    ).
    • 4-AP Ratio: Typically narrow.

    • Goal for Derivative: Widen this ratio.

Common Pitfalls
  • Dosing during Acute Phase (Day 10-18): High inflammation masks the channel blockade effect. Solution: Wait for the chronic phase.

  • Ignoring Pharmacokinetics: If your derivative is highly lipophilic, it may have a different

    
     than 4-AP. Solution: Perform a PK pilot study to determine optimal testing timepoints.
    
  • Subjective Scoring Only: Clinical scores (0-5) are non-linear. Solution: Always pair with quantitative Rotarod or Grip Strength data.

References

  • Hayes, K. C. (2004).[2] The use of 4-aminopyridine (fampridine) in demyelinating disorders. CNS Drug Reviews, 10(4), 295–316.

  • Bever, C. T., et al. (1994). 4-Aminopyridine is superior to 3,4-diaminopyridine in the treatment of patients with multiple sclerosis.[1][5] Archives of Neurology, 51(11), 1136–1139.

  • Lemeignan, M., et al. (1984). Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid in anesthetized rats. Brain Research, 304(1), 166–169.

  • Hooke Laboratories. (n.d.).[3] EAE Induction by Active Immunization in C57BL/6 Mice. Protocol Guide.

  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders.[2][6] Neurology: Clinical Practice, 7(1), 65–76.

Sources

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